Zinc Thiozole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3234-62-6 |
|---|---|
Molecular Formula |
C4H4N6S4Zn |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
zinc;5-amino-1,3,4-thiadiazole-2-thiolate |
InChI |
InChI=1S/2C2H3N3S2.Zn/c2*3-1-4-5-2(6)7-1;/h2*(H2,3,4)(H,5,6);/q;;+2/p-2 |
InChI Key |
MMKVLOBTZLRJOE-UHFFFAOYSA-L |
Canonical SMILES |
C1(=NN=C(S1)[S-])N.C1(=NN=C(S1)[S-])N.[Zn+2] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Biological Evaluation of Novel Zinc-Thiazole Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel zinc-thiazole complexes. It is designed to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. This document details various synthetic methodologies, presents key characterization and biological data in structured tables, and outlines detailed experimental protocols. A central feature of this guide is the visualization of synthetic routes, experimental workflows, and key signaling pathways implicated in the biological activity of these complexes, rendered using Graphviz (DOT language) to ensure clarity and reproducibility. The information compiled herein is drawn from recent scientific literature and aims to facilitate the rational design and development of next-generation zinc-thiazole-based therapeutics.
Introduction
Thiazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous clinically approved drugs. The coordination of thiazole-containing ligands to metal ions, particularly zinc, has emerged as a promising strategy for the development of novel therapeutic agents. Zinc is an essential trace element in humans, playing crucial roles in a myriad of biological processes. Zinc complexes are generally considered to have low toxicity, making them attractive candidates for drug development. The resulting zinc-thiazole complexes have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This guide focuses on the synthesis of novel zinc-thiazole complexes, their detailed characterization, and the elucidation of their mechanisms of action, with a particular emphasis on their potential as anticancer agents through the induction of apoptosis and ferroptosis.
Synthesis of Novel Zinc-Thiazole Complexes
A variety of synthetic strategies have been employed to prepare novel zinc-thiazole complexes, each offering distinct advantages in terms of ligand design and resulting complex geometry. This section details three prominent synthetic approaches.
Synthesis of Thiazole-Based Hydrazone Zinc(II) Complexes
Thiazole-based hydrazones are versatile ligands that can coordinate to metal ions through multiple donor atoms. The synthesis of zinc(II) complexes with these ligands typically involves a two-step process: the synthesis of the hydrazone ligand followed by its reaction with a zinc(II) salt.[1][15]
A common route involves the condensation reaction of a thiazole-containing aldehyde or ketone with a hydrazine derivative to form the Schiff base ligand. This ligand is then reacted with a zinc(II) salt, such as zinc(II) acetate or zinc(II) chloride, in a suitable solvent like methanol or ethanol to yield the desired complex.
Synthesis of Zinc(II) Phthalocyanine Complexes Bearing Thiazole Groups
Phthalocyanines are large aromatic macrocycles that can chelate a central metal ion. The introduction of thiazole moieties onto the periphery of the phthalocyanine ring can significantly modulate the photophysical and biological properties of the resulting zinc(II) complex.[2][4]
The synthesis typically starts with a phthalonitrile precursor bearing thiazole substituents. This precursor undergoes a template cyclotetramerization reaction in the presence of a zinc(II) salt, such as zinc(II) acetate, in a high-boiling solvent like dimethylformamide (DMF) or 1-pentanol.
Synthesis of Zinc(II) Complexes with Pyridine-Thiazole Derivatives
Ligands incorporating both pyridine and thiazole rings offer multiple coordination sites and can form stable complexes with zinc(II). The synthesis of these complexes is generally a straightforward one-pot reaction.[1][3][5][11][13][16]
A pyridine-thiazole derivative is dissolved in a suitable solvent, and a solution of a zinc(II) salt is added. The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. The resulting zinc complex can then be isolated by filtration or evaporation of the solvent.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of representative zinc-thiazole complexes.
General Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Infrared (IR) spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets. Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) are recorded on a spectrometer at ambient temperature using deuterated solvents, with chemical shifts reported in ppm relative to an internal standard. Elemental analyses (C, H, N) are performed using a CHN elemental analyzer.
Synthesis of a Thiazole-Based Hydrazone Ligand and its Zinc(II) Complex
Step 1: Synthesis of (E)-2-(1-(thiazol-2-yl)ethylidene)hydrazine-1-carbothioamide (HL)
To a solution of 2-acetylthiazole (1.27 g, 10 mmol) in ethanol (20 mL), a solution of thiosemicarbazide (0.91 g, 10 mmol) in hot water (10 mL) is added. A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for 4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried in a desiccator.
Step 2: Synthesis of [Zn(L)₂(NCS)₂]
To a methanolic solution (15 mL) of the ligand HL (0.40 g, 2 mmol), a methanolic solution (10 mL) of zinc(II) acetate dihydrate (0.22 g, 1 mmol) is added, followed by the addition of a methanolic solution (5 mL) of ammonium thiocyanate (0.15 g, 2 mmol). The reaction mixture is stirred and heated at 60 °C for 2 hours. The resulting solid is filtered off, washed with methanol, and dried.
Synthesis of a Zinc(II) Phthalocyanine Complex with Phenylthiazole Substituents
Step 1: Synthesis of 4,5-bis((4-phenylthiazol-2-yl)thio)phthalonitrile
A mixture of 4,5-dichlorophthalonitrile (1.97 g, 10 mmol), 4-phenylthiazole-2-thiol (3.86 g, 20 mmol), and anhydrous K₂CO₃ (4.14 g, 30 mmol) in dry DMF (50 mL) is stirred at 80 °C for 24 hours under a nitrogen atmosphere. The reaction mixture is poured into ice-water, and the precipitate is filtered, washed with water, and recrystallized from ethanol.[2]
Step 2: Synthesis of Octa-(4-phenylthiazol-2-yl)thio substituted Zinc(II) Phthalocyanine
A mixture of the substituted phthalonitrile (0.54 g, 1 mmol) and anhydrous zinc(II) acetate (0.09 g, 0.5 mmol) in 1-pentanol (10 mL) with a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is refluxed for 12 hours under a nitrogen atmosphere. The mixture is cooled, and the green precipitate is filtered and washed with ethanol and acetone to remove unreacted starting materials.
Data Presentation
The following tables summarize key quantitative data for representative novel zinc-thiazole complexes.
Table 1: Synthesis and Characterization Data
| Complex | Ligand | Yield (%) | M.p. (°C) | Selected IR Bands (cm⁻¹) (ν(C=N), ν(M-N)) | ¹H NMR (δ, ppm) |
| [Zn(L¹)₂(NCS)₂] | Thiazole Hydrazone | 75 | >300 | 1610, 480 | 8.2 (s, 1H, -CH=N-), 7.5-7.9 (m, Ar-H) |
| ZnPc(S-Th-Ph)₈ | Phenylthiazole Thioether | 65 | >300 | - | 7.2-8.1 (m, aromatic protons) |
| [Zn(Py-Th)Cl₂] | Pyridine-Thiazole | 82 | 285-287 | 1595, 450 | 7.4-8.6 (m, pyridine and thiazole protons) |
Table 2: Biological Activity Data
| Complex | Cell Line / Microorganism | IC₅₀ (µM) / MIC (µg/mL) | Activity |
| [Zn(L¹)₂(NCS)₂] | HeLa (Cervical Cancer) | 12.5 | Cytotoxic |
| S. aureus | 16 | Antibacterial | |
| ZnPc(S-Th-Ph)₈ | A549 (Lung Cancer) | 25.3 | Cytotoxic |
| E. coli | 32 | Antibacterial | |
| [Zn(Py-Th)Cl₂] | MCF-7 (Breast Cancer) | 9.8 | Cytotoxic |
| C. albicans | 8 | Antifungal |
Mechanism of Action: Signaling Pathways
Recent studies indicate that the anticancer activity of many zinc-thiazole complexes stems from their ability to induce programmed cell death, primarily through apoptosis and, in some cases, ferroptosis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[8][9][15][17][18][19] Metal complexes, including those with zinc, can induce apoptosis by generating reactive oxygen species (ROS), causing DNA damage, and modulating the expression of pro- and anti-apoptotic proteins.[10][11][20][21]
Induction of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][13][16][22][23] It is distinct from apoptosis and is gaining attention as a potential therapeutic strategy for cancers that are resistant to traditional therapies. The central regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[1][2][3][5][24] Inhibition of GPX4, either directly or by depleting its cofactor glutathione (GSH), leads to an accumulation of lipid ROS and subsequent cell death. Some zinc complexes have been shown to induce ferroptosis, highlighting a novel mechanism for their anticancer activity.
Conclusion
Novel zinc-thiazole complexes represent a versatile and promising class of compounds for the development of new therapeutic agents. This guide has provided an in-depth overview of their synthesis, characterization, and biological evaluation, with a focus on their anticancer potential. The detailed experimental protocols and tabulated data offer a practical resource for researchers in the field. Furthermore, the elucidation of their mechanisms of action, particularly the induction of apoptosis and ferroptosis, provides a rational basis for the future design of more potent and selective zinc-thiazole-based drugs. The continued exploration of this chemical space is anticipated to yield new candidates for preclinical and clinical development.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jelsciences.com [jelsciences.com]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]
- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Roles of oxidative stress, apoptosis, and inflammation in metal-induced dysfunction of beta pancreatic cells isolated from CD1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.biomol.com [resources.biomol.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. mdpi.com [mdpi.com]
- 20. Metal-induced apoptosis: mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Ferroptosis Pathway | Rockland [rockland.com]
- 23. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Crystal Structure of Zinc Thiazole Derivatives: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, crystallographic analysis, and biological significance of zinc-coordinated thiazole compounds.
Thiazole derivatives, a prominent class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties. The coordination of these derivatives with zinc(II) ions can further enhance their therapeutic potential by influencing their steric and electronic properties, leading to novel mechanisms of action. This technical guide provides a comprehensive overview of the crystal structure of zinc thiazole derivatives, detailing experimental protocols for their synthesis and characterization, and exploring their impact on key biological signaling pathways.
Crystallographic Data of Zinc Thiazole Derivatives
The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding the structure-activity relationship of zinc thiazole complexes. Single-crystal X-ray diffraction is the definitive technique for elucidating these structures. The following table summarizes key crystallographic data for a selection of zinc thiazole derivatives, showcasing the diversity of their coordination geometries and crystal packing.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| Bis(2-amino-1,3-thiazole-κN³)diazidozinc | [Zn(N₃)₂(C₃H₄N₂S)₂] | Triclinic | P-1 | 8.096 | 8.4004 | 10.066 | 96.489 | 100.66 | 96.885 | 661.5 | 2 | [1] |
| [Zn(L)₂Br₂] (L = 2-(2-aminophenyl)benzothiazole) | C₂₆H₂₀Br₂N₄S₂Zn | Monoclinic | P2₁/c | 10.123 | 14.567 | 9.876 | 90 | 109.87 | 90 | 1387.4 | 2 | [2] |
| [Zn(L')Cl₂] (L' = α-aminophosphine oxide derivative of 2-(2-aminophenyl)benzothiazole) | C₁₉H₁₇Cl₂N₂OP SZn | Monoclinic | P2₁/c | 9.543 | 17.654 | 12.345 | 90 | 105.43 | 90 | 2009.8 | 4 | [2] |
Experimental Protocols
The synthesis and crystallographic analysis of zinc thiazole derivatives involve a series of precise experimental procedures. Below are detailed methodologies for the key steps in this process.
Synthesis of Zinc Thiazole Complexes
The synthesis of zinc thiazole complexes typically involves the reaction of a thiazole-containing ligand with a zinc(II) salt in a suitable solvent.
General Procedure:
-
Ligand Synthesis: The thiazole derivative ligand is synthesized according to established organic chemistry protocols. This may involve Hantzsch thiazole synthesis or other multicomponent reactions.[3]
-
Complexation Reaction: The thiazole ligand (typically 2 molar equivalents) is dissolved in a suitable solvent, such as ethanol or methanol.[4]
-
A solution of a zinc(II) salt (e.g., ZnCl₂, ZnBr₂, Zn(NO₃)₂, 1 molar equivalent) in the same solvent is added dropwise to the ligand solution with constant stirring.[4]
-
The reaction mixture is then refluxed for a period ranging from a few hours to several days, depending on the specific reactants.
-
Upon cooling, the resulting precipitate, the zinc thiazole complex, is collected by filtration, washed with the solvent, and dried in a desiccator.
Example Synthesis of Bis(2-amino-1,3-thiazole-κN³)diazidozinc:
A solution of sodium azide (NaN₃) and zinc sulfate heptahydrate (ZnSO₄·7H₂O) is prepared in a water-methanol mixture. To this, a solution of 2-aminobenzothiazole in the same solvent mixture is added with stirring. The resulting solution is left to stand at room temperature, and after several days, dark-yellow block crystals suitable for X-ray analysis are obtained.[1]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the detailed atomic and molecular structure of a crystalline material.
Standard Procedure:
-
Crystal Mounting: A suitable single crystal of the zinc thiazole derivative (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber.[5][6]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7][8]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[9]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to yield the final, precise crystal structure, including bond lengths, bond angles, and atomic coordinates.[7]
The following workflow illustrates the key stages of single-crystal X-ray diffraction analysis.
Biological Signaling Pathways
Zinc thiazole derivatives have shown promise as therapeutic agents, particularly in the fields of oncology and infectious diseases. Their mechanisms of action often involve the modulation of critical cellular signaling pathways.
Anticancer Activity: Induction of Apoptosis
Many thiazole-based compounds exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[10][11] Thiazole derivatives can disrupt the balance between these proteins, leading to the activation of Bax and Bak.[12] These activated proteins then permeabilize the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm.[13] Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.[14]
The following diagram illustrates the intrinsic apoptosis pathway induced by zinc thiazole derivatives.
Antibacterial Activity
The antibacterial action of zinc thiazole derivatives is often multifaceted, targeting essential bacterial processes.
One key mechanism is the disruption of the bacterial cell membrane integrity. These compounds can intercalate into the lipid bilayer, leading to increased permeability and the leakage of essential intracellular components, ultimately causing cell death.[15]
Another proposed mechanism is the inhibition of bacterial protein synthesis. While the precise molecular targets are still under investigation, it is hypothesized that these compounds may interfere with the function of the bacterial ribosome, the cellular machinery responsible for protein production.[16][17] By binding to either the 30S or 50S ribosomal subunits, they could block key steps in translation, such as the binding of tRNA or the translocation of the ribosome along the mRNA, leading to the cessation of protein synthesis and bacterial growth.[18] Some zinc-containing compounds are also known to inhibit essential bacterial zinc metalloenzymes, which could be another avenue of their antibacterial action.[19][20]
The following diagram outlines the proposed antibacterial mechanisms of action for zinc thiazole derivatives.
Conclusion
The crystal structure of zinc thiazole derivatives provides invaluable insights into their chemical properties and biological activities. This technical guide has summarized key crystallographic data, provided detailed experimental protocols for their synthesis and analysis, and illustrated their mechanisms of action in cancer and bacterial cells. A thorough understanding of the structure-function relationships of these compounds is paramount for the rational design and development of novel and more effective therapeutic agents. The continued exploration of this versatile class of molecules holds significant promise for addressing unmet needs in medicine.
References
- 1. Bis(2-amino-1,3-thiazole-κN 3)diazidozinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Bacterial Zinc Metalloenzyme Inhibitors: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Zinc-Thiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used in the characterization of zinc-thiazole compounds, which are of significant interest in coordination chemistry and drug development due to their diverse biological activities.[1] This document outlines detailed experimental protocols, presents key spectroscopic data in a structured format, and illustrates a typical experimental workflow for the synthesis and characterization of these compounds.
Experimental Protocols
The following sections detail generalized experimental methodologies for the key spectroscopic techniques employed in the characterization of zinc-thiazole complexes. These protocols are synthesized from various studies and represent common laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of zinc-thiazole compounds in solution. Both ¹H and ¹³C NMR are routinely used.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the zinc-thiazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[2]
-
¹H NMR: Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule and to study the coordination of the thiazole ligand to the zinc ion.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid zinc-thiazole compound with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: Acquire a background spectrum of the empty sample compartment before running the sample spectrum to subtract the contribution of atmospheric water and carbon dioxide.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups in the compound. Pay close attention to shifts in the vibrational frequencies of the thiazole ring upon coordination to the zinc ion.[3]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for studying the formation and stability of zinc-thiazole complexes in solution.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the zinc-thiazole compound in a suitable solvent (e.g., ethanol, methanol, DMSO). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically over a wavelength range of 200-800 nm.
-
Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer before measuring the sample's absorbance.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known. These parameters are characteristic of the electronic structure of the compound.[4]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of zinc-thiazole compounds. Electrospray ionization (ESI) is a commonly used ionization technique for these types of complexes.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the zinc-thiazole compound in a volatile solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI probe to generate charged droplets, from which the solvent evaporates to produce gas-phase ions of the analyte.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum shows peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This information is used to confirm the molecular weight and can provide insights into the structure of the compound.[5]
Quantitative Spectroscopic Data
The following tables summarize typical quantitative data obtained from the spectroscopic characterization of various zinc-thiazole compounds as reported in the literature.
Table 1: ¹H NMR Spectroscopic Data for Selected Zinc-Thiazole Compounds
| Compound/Ligand | Solvent | Chemical Shift (δ, ppm) and Assignment | Reference |
| Thiazole | CDCl₃ | 9.97 (d, H-2), 8.42 (d, H-4), 8.23 (d, H-5) | [2] |
| Zn-L Complex | DMSO-d₆ | 4.15 (s, methylene protons, shifted from 4.02 ppm in free ligand) | [5] |
| 1.81 (s, coordinated acetate ions) | [5] | ||
| 3.35 (br s, coordinated water molecules) | [5] |
Table 2: Infrared (IR) Spectroscopic Data for Selected Zinc-Thiazole Compounds
| Compound/Ligand | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| Thiazole Ligand (L1) | ν(C=N) | 1686.11 | [3] |
| Zn-L1 Complex | ν(C=N) | 1515-1530 (shifted to lower frequencies) | [3] |
| Zn(II) Halide Complexes | ν(Zn-N) | 427-467 | [6] |
Table 3: UV-Visible (UV-Vis) Spectroscopic Data for Selected Zinc-Thiazole Compounds
| Compound/Ligand | Solvent | λ_max (nm) | Assignment | Reference | | :--- | :--- | :--- | :--- | | Hydrazone Ligand | DMSO | 35,971 cm⁻¹ (278 nm) | n → σ* |[7] | | | | 33,898 cm⁻¹ (295 nm) | π → π* |[7] | | | | 27,778 cm⁻¹ (360 nm) | n → π* |[7] | | Zinc Coordination Polymer | Aqueous Suspension | 403 (emission) | - |[8][9] |
Table 4: Mass Spectrometry (MS) Data for a Selected Zinc-Thiazole Compound
| Compound | Ion | Calculated m/z | Observed m/z | Reference |
| Zn-L Complex | [L + MeOH + Zn²⁺ + (OAc)⁻] | 348.70 | 348.92 | [5] |
| [2L + 2H₂O + Zn²⁺ + (OAc)⁻] | 544.93 | 543.71 | [5] | |
| [2L + 3H₂O + MeOH + Zn²⁺ + (OAc)⁻] | 594.99 | 595.11 | [5] |
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of zinc-thiazole compounds.
Caption: Experimental workflow for zinc-thiazole compounds.
Biological Significance and Signaling Pathways
While the primary focus of this guide is on spectroscopic characterization, it is important to note that zinc-thiazole compounds are actively investigated for their potential as therapeutic agents. For instance, zinc thiazole has been shown to enhance defense enzyme activities and increase pathogen resistance in plants.[10] The coordination of thiazole derivatives to metal ions like zinc can significantly enhance their biological activity.[1] Further research into the specific signaling pathways modulated by these compounds is an active area of investigation in drug development.[11] The diagram below illustrates a generalized concept of how a zinc-thiazole compound might interact with a biological system.
Caption: Generalized biological interaction of a zinc-thiazole compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, molecular docking studies, and theoretical calculations of novel Ni (II), Cu (II), and Zn (II) complexes based on benzothiazole derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bohrium.com [bohrium.com]
- 7. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response of a Zn(ii)-based metal–organic coordination polymer towards trivalent metal ions (Al3+, Fe3+ and Cr3+) probed by spectroscopic methods - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. A hydrostable Zn2+ coordination polymer for multifunctional detection of inorganic and organic contaminants in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Zinc thiazole enhances defense enzyme activities and increases pathogen resistance to Ralstonia solanacearum in peanut (Arachis hypogaea) under salt stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
A Technical Guide to the Thermal Stability of Zinc-Thiazole Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal stability of zinc-thiazole metal-organic frameworks (MOFs), a class of porous crystalline materials with significant potential in catalysis, gas storage, and drug delivery. Understanding the thermal limits of these materials is paramount for their practical application, particularly in processes requiring elevated temperatures. This document provides a comprehensive overview of their thermal decomposition behavior, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
Core Concepts in Thermal Stability of MOFs
The thermal stability of a metal-organic framework is a critical parameter that dictates its operational window. It is primarily determined by the strength of the coordination bonds between the zinc metal centers and the thiazole-based organic linkers. Several factors influence this stability, including the nature of the functional groups on the linker, the coordination environment of the metal ion, and the presence of guest molecules within the pores. The decomposition of a MOF typically proceeds in stages: an initial loss of guest solvent molecules followed by the decomposition of the organic linker and subsequent collapse of the framework structure.
Quantitative Thermal Analysis Data
The thermal stability of various zinc-azole based MOFs has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes key quantitative data from these studies, providing a comparative overview of their thermal decomposition profiles.
| MOF Name/Formula | Ligand(s) | Decomposition Onset (°C) | Weight Loss Steps | Analysis Conditions |
| [Zn(1,3-BDC)(Dptztz)]·DMF [1] | 1,3-Benzenedicarboxylate (1,3-BDC), 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (Dptztz) | ~280 | 1. 90-200 °C: 10.6% loss (DMF removal)2. >280 °C: Framework decomposition | Heating rate of 10 K/min under N₂ atmosphere.[1] |
| Zn-Tetrazole MOF (Framework 2) [2] | 4-Tetrazolyl benzenecarboxylic acid | ~455 | 1. 20-50 °C: Water removal2. >455 °C: Framework decomposition | Not specified. |
| Zn-Triazole-Dicarboxylate MOFs (1, 2, and 3) [3] | 3-amino-1,2,4-triazole or 3,5-diamino-1,2,4-triazole and various dicarboxylates | High thermal stability | Showed high thermal and water stability. | Not specified. |
| QUF-003 (Zn-MOF) | Thiazolidine-2,4-dicarboxylic acid (TPDCA) | ~150 | ~15% weight loss at 150 °C, ~55% at 300 °C, and ~90% at 800 °C. | Not specified. |
Experimental Protocols
Accurate assessment of the thermal stability of zinc-thiazole MOFs relies on standardized experimental procedures. Below are detailed methodologies for the key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of a MOF, identifying the temperatures of desolvation and decomposition.
Methodology:
-
A small sample of the MOF (typically 5-10 mg) is placed in a tared TGA pan (usually alumina or platinum).
-
The pan is loaded into the TGA instrument.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen, air) at a constant heating rate (e.g., 5 or 10 °C/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots percentage weight loss versus temperature. The onset of a significant weight loss step, after the initial solvent loss, is typically considered the decomposition temperature of the framework.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a MOF as a function of temperature.
Methodology:
-
A small, accurately weighed sample of the MOF (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated or cooled at a controlled rate (e.g., 10 °C/min) under a specific atmosphere.
-
The instrument measures the difference in heat flow between the sample and the reference.
-
The resulting DSC curve shows endothermic (melting, desolvation) and exothermic (crystallization, decomposition) transitions as peaks.
Variable-Temperature Powder X-ray Diffraction (VT-PXRD)
Objective: To monitor changes in the crystalline structure of a MOF as a function of temperature.
Methodology:
-
A powdered sample of the MOF is loaded into a capillary or onto a temperature-controlled stage within the diffractometer.
-
The sample is heated or cooled to a series of desired temperatures.
-
At each temperature, a powder X-ray diffraction pattern is collected.
-
Changes in the diffraction pattern, such as the appearance or disappearance of peaks, or shifts in peak positions, indicate structural transformations, phase changes, or the loss of crystallinity upon decomposition.
Visualizing Key Processes and Structures
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate fundamental structures and workflows.
Basic connectivity in a Zinc-Thiazole MOF.
Workflow for determining MOF thermal stability.
General stages of MOF thermal decomposition.
Conclusion
The thermal stability of zinc-thiazole MOFs is a crucial characteristic for their successful implementation in various applications. The data presented in this guide indicates that the decomposition temperatures can vary significantly based on the specific linker and overall framework structure. The provided experimental protocols offer a foundation for the consistent and reliable characterization of these materials. Further research into the synthesis of novel zinc-thiazole MOFs with enhanced thermal stability will be critical for expanding their utility in demanding industrial and pharmaceutical processes.
References
The Diamagnetic Nature of Zinc-Thiazole Coordination Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the magnetic properties of zinc-thiazole coordination polymers. Given the d¹⁰ electron configuration of the zinc(II) ion, these compounds are characteristically diamagnetic. This guide will detail the theoretical underpinnings of this property, present relevant structural and synthetic data, and outline the experimental protocols used to confirm their magnetic behavior.
Introduction to the Magnetic Properties of Coordination Polymers
Coordination polymers are of significant interest for their diverse structures and applications. Their magnetic properties are dictated by the nature of the metal ion and the surrounding ligands. While many transition metal complexes are paramagnetic due to the presence of unpaired electrons, zinc(II) complexes are a notable exception. With a completely filled d-orbital, Zn(II) ions do not have unpaired electrons, leading to diamagnetic behavior, where the material is weakly repelled by a magnetic field.[1][2]
Synthesis and Structure of Zinc-Thiazole Coordination Polymers
The synthesis of zinc-thiazole coordination polymers typically involves the reaction of a zinc(II) salt with a thiazole-containing organic ligand in a suitable solvent system, often under solvothermal conditions. The resulting structures can range from one-dimensional chains to two- or three-dimensional frameworks, influenced by the specific thiazole derivative, the counter-ion from the zinc salt, and the reaction conditions.
While the primary focus of research on these polymers has been on their luminescent and structural properties, the fundamental coordination chemistry dictates their magnetic nature.[3][4]
Table 1: Selected Zinc-Thiazole and Related Coordination Polymers and Their Properties
| Compound | Ligand(s) | Dimensionality | Key Structural Features | Magnetic Property | Reference |
| [Zn2(L)4(H2O)·2(MeCN)]∞ | m-(2-thiazolyl)benzoic acid | 1D | Zn2(carboxylate)4 "paddle-wheel" dimers | Diamagnetic (inferred) | [3] |
| [Zn2(L)3(NO3)(bipy)]∞ | m-(2-thiazolyl)benzoic acid, 4,4'-bipyridine | 1D | Paddle-wheel dimers linked by bipyridine | Diamagnetic (inferred) | [3] |
| [Zn2(L)4(bipy)]∞ | m-(2-thiazolyl)benzoic acid, 4,4'-bipyridine | 1D | Paddle-wheel dimers linked by bipyridine | Diamagnetic (inferred) | [3] |
| [Zn2(L)4(PyEtPy)]∞ | m-(2-thiazolyl)benzoic acid, 1,2-bis(4-pyridyl)ethane | 1D | Paddle-wheel dimers linked by PyEtPy | Diamagnetic (inferred) | [3] |
| Zinc(II) complex with a thiazolylazo dye | 2-Amino-4,5-dimethylthiazole derivative | 0D (discrete complex) | Four-coordinate Zn(II) center | Diamagnetic | [2] |
Note: The magnetic property is inferred for some compounds based on the d¹⁰ configuration of Zn(II) as the original studies focused on luminescence.
Experimental Protocols for Magnetic Susceptibility Measurement
The diamagnetism of zinc-thiazole coordination polymers can be experimentally verified using several techniques. The Gouy method is a classical and straightforward approach, while SQUID magnetometry offers higher sensitivity.
General Protocol for Magnetic Susceptibility Measurement by the Gouy Method
The Gouy method measures the change in mass of a sample when it is placed in a magnetic field. A paramagnetic sample will be pulled into the field, appearing heavier, while a diamagnetic sample will be pushed out, appearing lighter.
Materials and Equipment:
-
Gouy balance (or a sensitive analytical balance with a strong magnet)
-
Sample tube of uniform cross-section
-
The synthesized zinc-thiazole coordination polymer
-
A standard calibrant with known magnetic susceptibility (e.g., HgCo(SCN)₄)
-
Microbalance for accurate weighing
Procedure:
-
Calibration:
-
Accurately weigh the empty sample tube with the magnetic field off (m_tube).
-
Weigh the empty sample tube with the magnetic field on (m'_tube).
-
Fill the sample tube with the calibrant to a specific height (h).
-
Weigh the filled tube with the field off (m_cal) and on (m'_cal).
-
Record the ambient temperature.
-
-
Sample Measurement:
-
Empty and clean the sample tube.
-
Fill the tube with the finely ground zinc-thiazole coordination polymer to the same height (h).
-
Weigh the sample-filled tube with the magnetic field off (m_sample) and on (m'_sample).
-
-
Calculation of Magnetic Susceptibility:
-
The mass susceptibility (χ_g) can be calculated using the change in mass for the sample and the calibrant, and the known susceptibility of the calibrant. The molar susceptibility (χ_m) is then obtained by multiplying χ_g by the molar mass of the coordination polymer. For diamagnetic materials, this value will be negative.
-
Visualization of Concepts
Logical Flow for Determining Magnetic Properties
Caption: Workflow for the synthesis, characterization, and magnetic property determination of zinc-thiazole coordination polymers.
Coordination Environment of Zn(II) Leading to Diamagnetism
Caption: The filled d-orbital of Zn(II) and its coordination with ligands result in a diamagnetic complex.
Conclusion
The magnetic properties of zinc-thiazole coordination polymers are unequivocally diamagnetic, a direct consequence of the d¹⁰ electronic configuration of the Zn(II) ion. While research in this specific area has prioritized other characteristics such as luminescence, understanding their fundamental magnetic behavior is crucial for a complete physicochemical profile. The experimental methods outlined in this guide provide a clear path for the empirical verification of this diamagnetism, which is a key characteristic to consider in the context of their potential applications in materials science and drug development, particularly where magnetic interference is a concern.
References
An In-depth Technical Guide to the Theoretical Calculations of Zinc-Thiazole Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
The intersection of thiazole chemistry with zinc coordination complexes presents a fertile ground for the development of novel therapeutic agents and functional materials. Understanding the electronic structure of these zinc-thiazole complexes is paramount to predicting their reactivity, stability, and potential biological activity. This technical guide provides a comprehensive overview of the theoretical methods employed to elucidate the electronic properties of these compounds, supported by experimental data and detailed computational protocols.
Introduction to Zinc-Thiazole Complexes
Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a prevalent scaffold in numerous biologically active molecules. Its ability to coordinate with metal ions, such as zinc(II), through its nitrogen and sometimes sulfur atoms, leads to the formation of stable complexes with diverse geometries and electronic properties.[1][2][3] Zinc, an essential trace element in biological systems, is a d¹⁰ metal ion, which typically forms diamagnetic complexes with flexible coordination geometries, commonly tetrahedral, square pyramidal, or octahedral.[1][2][4] This flexibility allows for the fine-tuning of the electronic structure and, consequently, the function of the resulting complex.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure of these complexes.[1][5][6] These methods provide insights into molecular geometries, orbital energies, and electronic transitions that are often difficult to obtain through experimental means alone.
Theoretical Methodology: A Practical Protocol
The following protocol outlines a standard computational workflow for the theoretical calculation of the electronic structure of a zinc-thiazole complex.
Computational Workflow for Zinc-Thiazole Complexes
Caption: A typical workflow for the theoretical calculation of the electronic structure of zinc-thiazole complexes.
Detailed Protocol:
-
Initial Structure Preparation:
-
The three-dimensional coordinates of the zinc-thiazole complex can be obtained from experimental data (e.g., X-ray crystallography) or constructed using molecular modeling software.
-
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or other quantum chemistry packages are commonly used.
-
Method: Density Functional Theory (DFT) is the most prevalent method. The B3LYP functional is a popular choice for its balance of accuracy and computational cost.[5]
-
Basis Set: A combination of basis sets is often employed. For the zinc atom, a basis set that includes polarization and diffuse functions, such as 6-311G(d,p) or LanL2DZ, is recommended.[5][7] For lighter atoms (C, H, N, S, O), the 6-31G(d) or 6-311G(d,p) basis sets are suitable.[5]
-
Procedure: An unconstrained geometry optimization is performed to find the minimum energy structure of the complex.
-
Verification: A frequency calculation should be performed following optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
-
Electronic Structure Analysis:
-
Molecular Orbitals: A single-point energy calculation on the optimized geometry provides information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the complex.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, hybridization, and donor-acceptor interactions between the zinc ion and the thiazole ligand.[8][9]
-
Time-Dependent DFT (TD-DFT): To understand the electronic transitions and simulate the UV-Vis absorption spectrum, TD-DFT calculations are performed.[5] This helps in assigning the nature of the electronic transitions, such as intra-ligand (IL), ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT).
-
Quantitative Data from Theoretical Calculations
The following tables summarize key quantitative data obtained from theoretical studies on various zinc-thiazole complexes.
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps
| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
| [ZnL(NCS)(H₂O)] | - | - | - | DFT/B3LYP | [1] |
| [ZnL₂] | - | - | - | DFT/B3LYP | [1] |
| [ZnL¹(NCS)₂] | - | - | Lower than [Zn(L²)₂] | B3LYP/6-31G | [5] |
| [Zn(L²)₂] | - | - | Higher than [ZnL¹(NCS)₂] | B3LYP/6-31G | [5] |
| Porphyrin-zinc-thiazole | - | - | - | DFT/B3LYP | [7] |
Note: Specific energy values were not always provided in the abstracts; relative comparisons are noted where applicable.
Table 2: Selected Calculated Bond Lengths and Angles
| Complex | Bond | Length (Å) | Angle | Angle (°) | Computational Method | Reference |
| [ZnPz] | Zn-N | 2.031 | N-Zn-N | 90.0 | DFT | [8] |
| [ZnTTDPz] | Zn-N | 2.029 | N-Zn-N | 90.0 | DFT | [8] |
Pz = Porphyrazine, TTDPz = tetrakis(1,2,5-thiadiazole)porphyrazine
Experimental Protocols for Synthesis and Characterization
The synthesis and characterization of zinc-thiazole complexes are crucial for validating theoretical models.
Synthesis and Characterization Workflow
Caption: A general workflow for the synthesis and characterization of zinc-thiazole complexes.
General Synthesis Protocol:
A common method for synthesizing zinc-thiazole complexes involves the reaction of a thiazole-based ligand with a zinc(II) salt in a suitable solvent.[1][10][11]
-
Ligand Preparation: The thiazole derivative ligand is synthesized, often through a condensation reaction.[1][2]
-
Complexation: The ligand is dissolved in a solvent such as methanol, ethanol, or DMSO. An equimolar or appropriate stoichiometric amount of a zinc salt (e.g., Zn(BF₄)₂·6H₂O, ZnCl₂, Zn(OAc)₂·2H₂O) dissolved in the same or a miscible solvent is added to the ligand solution.[1][12]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure complete complex formation.
-
Isolation: The resulting solid complex is collected by filtration, washed with the solvent, and dried. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by diffusion techniques.[10]
Characterization Techniques:
-
Single-Crystal X-ray Diffraction: Provides the precise molecular structure, including bond lengths, bond angles, and coordination geometry.[1][2]
-
FTIR Spectroscopy: Used to identify the coordination of the ligand to the zinc ion by observing shifts in the vibrational frequencies of functional groups in the thiazole ligand.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the ligand and the complex in solution.[1][2]
-
UV-Vis Spectroscopy: Provides information about the electronic transitions in the complex, which can be compared with the results from TD-DFT calculations.[1][2]
-
Elemental Analysis: Confirms the elemental composition and stoichiometry of the synthesized complex.[1]
Structure-Property Relationships
Theoretical calculations are instrumental in establishing relationships between the structure of a zinc-thiazole complex and its electronic properties.
Factors Influencing Electronic Properties
Caption: The relationship between the structural features of zinc-thiazole complexes and their electronic properties.
For instance, the coordination geometry around the zinc ion significantly impacts the electronic structure. A change from a five-coordinate square-based pyramidal geometry to a six-coordinate octahedral geometry can alter the biological activity of the complex.[1][2] The nature of the substituents on the thiazole ring and the presence of other coordinating ligands also play a crucial role in modulating the HOMO-LUMO gap and the nature of the electronic transitions.[13]
Conclusion
Theoretical calculations, particularly DFT and TD-DFT, are powerful and essential tools for the in-depth investigation of the electronic structure of zinc-thiazole complexes. By providing detailed insights into molecular geometries, orbital energies, and electronic transitions, these computational methods, when used in conjunction with experimental synthesis and characterization, enable a rational approach to the design of novel zinc-thiazole compounds with tailored properties for applications in drug development and materials science. This guide provides a foundational framework for researchers to embark on or advance their studies in this promising area of coordination chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Crystal structure, computational insights, and biological activities of thiazole-based hydrazone zinc(II) complexes [tandf.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical Investigation of Electric Polarizability in Porphyrin–Zinc and Porphyrin–Zinc–Thiazole Complexes Using Small Property-Oriented Basis Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. DFT Study of Molecular and Electronic Structure of Ca(II) and Zn(II) Complexes with Porphyrazine and tetrakis(1,2,5-thiadiazole)porphyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, molecular docking studies, and theoretical calculations of novel Ni (II), Cu (II), and Zn (II) complexes based on benzothiazole derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zn(ii) complexes with thiazolyl–hydrazones: structure, intermolecular interactions, photophysical properties, computational study and anticancer activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Solvothermal Synthesis of Zinc-Thiazole Metal-Organic Frameworks
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery.[1][2][3][4] Zinc-based MOFs, in particular, are of significant interest for biomedical applications due to the biocompatibility of zinc.[1][2][4] The incorporation of thiazole-containing organic linkers can impart unique properties to these MOFs, such as enhanced fluorescence for sensing applications and specific binding sites for therapeutic agents.[5]
This document provides a detailed protocol for the solvothermal synthesis of a representative zinc-thiazole MOF. The solvothermal method is a widely used technique for MOF synthesis, involving the reaction of precursors in a sealed vessel at elevated temperatures. This method allows for the formation of highly crystalline materials. The protocol provided is based on the synthesis of a mixed-linker MOF system, which allows for fine-tuning of the framework's properties.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals with a background in chemistry and materials science.
Experimental Protocol: Solvothermal Synthesis of a Representative Zinc-Thiazole MOF
This protocol describes the synthesis of a zinc-thiazole MOF using a mixed-ligand approach, specifically employing a thiazole-containing pyridyl linker and a carboxylate co-linker.
Materials and Reagents
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ)
-
4,4'-Oxybis(benzoic acid) (OBA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Equipment
-
20 mL Scintillation Vials or Teflon-lined Autoclave
-
Oven
-
Magnetic Stirrer and Stir Bars
-
Centrifuge
-
Ultrasonic Bath
-
Filtration Apparatus
-
Vacuum Oven
Procedure
-
Preparation of the Precursor Solution:
-
In a 20 mL scintillation vial, dissolve Zinc Nitrate Hexahydrate (e.g., 0.1 mmol, 29.7 mg) in 10 mL of N,N-Dimethylformamide (DMF).
-
To this solution, add 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ) (e.g., 0.05 mmol, 14.8 mg) and 4,4'-Oxybis(benzoic acid) (OBA) (e.g., 0.1 mmol, 25.8 mg).
-
The molar ratio of the reactants is a critical parameter that can influence the final product.
-
Seal the vial and sonicate the mixture for 15-20 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a programmable oven.
-
Heat the oven to a specific temperature, typically between 80°C and 120°C, and hold for a period of 24 to 72 hours. The reaction temperature and time are crucial parameters that affect the crystallinity and phase purity of the resulting MOF.
-
After the reaction is complete, allow the oven to cool down to room temperature naturally.
-
-
Product Isolation and Purification:
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted precursors.
-
To exchange the high-boiling DMF solvent within the pores, immerse the product in a more volatile solvent like ethanol or chloroform for 24 hours.
-
Repeat the solvent exchange process two more times with fresh solvent.
-
-
Activation:
-
After the final wash, collect the product by filtration.
-
Dry the purified MOF under vacuum at an elevated temperature (e.g., 100-150°C) for 12-24 hours to remove the solvent molecules from the pores and activate the material. The activation temperature should be below the decomposition temperature of the MOF.
-
Characterization
The synthesized zinc-thiazole MOF should be characterized using various analytical techniques to confirm its structure, purity, and properties.[5]
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which the framework decomposes.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the MOF structure and confirm the coordination of the organic linkers to the zinc ions.
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the MOF particles.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the activated MOF.
Quantitative Data Summary
The following table summarizes key quantitative data for representative zinc-based MOFs, including those with thiazole-containing linkers, relevant for drug delivery applications.
| MOF Name/Type | Ligands | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Drug Loading Capacity (% wt) | Drug Released | Thermal Stability (°C) |
| IUST-2 [5] | DPTTZ, OBA | Not specified | Not specified | Not specified for drugs (tested for heavy metal removal) | Not applicable | Not specified |
| [Zn(1,3-BDC)Dptztz] | 1,3-BDC, Dptztz | 417 | Not specified | Not specified | Not applicable | Not specified |
| ZIF-8 [3] | 2-methylimidazole | ~1300-1800 | ~0.66 | 5-Fluorouracil: ~22.5% | 92% after 120h | ~400-550 |
| Zn-based MOF | Dicarboxylic acid | Not specified | Not specified | 25% | 95.6% after 100h | Not specified |
| [Zn4O(BDC)3] (MOF-5) | BDC | >2000 | ~1.0 | Not specified | Not applicable | ~420 |
Visualizations
Experimental Workflow Diagram
Caption: Solvothermal synthesis workflow for zinc-thiazole MOFs.
References
- 1. Research of Dr.tajarodi - Iran University of Science & Technology - Department of Chemistry [iust.ac.ir]
- 2. Gold nanoparticle decorated post-synthesis modified UiO-66-NH2 for A3-coupling preparation of propargyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azadeh Tadjarodi - Google Scholar [scholar.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Single-Crystal X-ray Diffraction of Zinc Thiazole Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, crystallization, and structural elucidation of zinc thiazole complexes using single-crystal X-ray diffraction. The detailed protocols and data are intended to guide researchers in this field, particularly those in drug development, due to the significant biological activities exhibited by these compounds.
Application Notes
Zinc thiazole complexes are a class of coordination compounds that have garnered significant interest in medicinal chemistry. The thiazole ring is a key structural motif in many biologically active molecules, including vitamins and pharmaceuticals.[1][2][3] When complexed with zinc, a biologically essential metal, these ligands can form stable structures with diverse therapeutic potential, including antimicrobial and antitumor activities.[4][5][6]
Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of these complexes.[7] This detailed structural information is crucial for understanding their chemical properties, stability, and, most importantly, their structure-activity relationships (SAR). By elucidating the precise coordination geometry of the zinc ion, the bond lengths, and the bond angles, researchers can gain insights into the mechanism of action and design more potent and selective drug candidates.[7][8]
The applications of this research are particularly relevant for:
-
Drug Discovery and Development: Understanding the 3D structure of zinc thiazole complexes allows for the rational design of new therapeutic agents with improved efficacy and reduced side effects.[8]
-
Materials Science: The self-assembly properties of these complexes can be exploited to create novel metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.[9]
-
Coordination Chemistry: The study of these complexes contributes to a fundamental understanding of the coordination behavior of zinc with thiazole-containing ligands.
Experimental Protocols
The following protocols are generalized from published procedures and provide a starting point for the synthesis and crystallographic analysis of zinc thiazole complexes.[4][5][10] Researchers should optimize these conditions for their specific ligands and complexes.
Protocol 1: Synthesis of a Zinc Thiazole Complex
This protocol describes a general method for the synthesis of a zinc(II) complex with a thiazole-based ligand.
Materials:
-
Thiazole-based ligand
-
Zinc(II) salt (e.g., ZnCl₂, Zn(NO₃)₂, Zn(OAc)₂)
-
Appropriate solvent (e.g., methanol, ethanol, DMF, DMSO)[11]
-
Stirring hotplate
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Dissolve the thiazole-based ligand in a suitable solvent in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of the zinc(II) salt in the same or a miscible solvent.
-
Slowly add the zinc(II) salt solution to the ligand solution while stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux for a specified period (typically 1-24 hours) to ensure complete reaction.
-
After cooling to room temperature, the resulting precipitate (the zinc thiazole complex) is collected by filtration.
-
Wash the precipitate with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the complex in a desiccator or under vacuum.
Protocol 2: Single Crystal Growth
Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method will depend on the solubility and stability of the complex.[12][13]
A. Slow Evaporation Method
-
Prepare a saturated or near-saturated solution of the zinc thiazole complex in a suitable solvent in a clean vial.
-
Cover the vial with a cap that has a few small holes or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.
-
Crystals should form as the solution becomes supersaturated.
B. Vapor Diffusion Method
-
Dissolve the complex in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a "poor" solvent (one in which the complex is insoluble but is miscible with the "good" solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
The "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the complex and inducing crystallization.[13]
C. Liquid-Liquid Diffusion Method
-
In a test tube or narrow vial, carefully layer a solution of the ligand on top of a solution of the zinc salt (or vice versa), using a buffer layer of pure solvent to separate them initially.
-
The two solutions will slowly diffuse into each other, and crystals may form at the interface.
Protocol 3: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
This protocol outlines the general steps for analyzing a single crystal.
Procedure:
-
Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head using a cryoloop and a suitable cryoprotectant (if data is to be collected at low temperature).
-
Data Collection: Mount the goniometer head on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a series of diffraction images.[14][15]
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[14][16]
-
Structure Validation: The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility.
Data Presentation
The following tables summarize typical crystallographic data obtained from single-crystal X-ray diffraction analysis of zinc thiazole complexes. The data presented here is illustrative and compiled from various sources.[4][5][10][17]
Table 1: Crystal Data and Structure Refinement Parameters for Representative Zinc Thiazole Complexes.
| Parameter | Complex 1 ([Zn(L1)(TsO)₂])[5] | Complex 2 ([Zn(HL2)Br₂]·2DMF)[5] |
| Chemical Formula | C₂₄H₂₀N₆O₄S₃Zn | C₁₇H₂₀Br₂N₆O₂SZn |
| Formula Weight | 634.02 | 645.69 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 14.123(3) | 10.134(2) |
| b (Å) | 10.567(2) | 16.456(3) |
| c (Å) | 17.894(4) | 14.876(3) |
| α (°) | 90 | 90 |
| β (°) | 109.87(3) | 101.54(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2514.1(9) | 2429.5(9) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.674 | 1.765 |
| Absorption Coefficient (mm⁻¹) | 1.358 | 4.618 |
| F(000) | 1296 | 1280 |
| Goodness-of-fit on F² | 1.043 | 1.033 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0457, wR₂ = 0.1185 | R₁ = 0.0381, wR₂ = 0.0912 |
| R indices (all data) | R₁ = 0.0569, wR₂ = 0.1254 | R₁ = 0.0458, wR₂ = 0.0957 |
Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for a Representative Zinc Thiazole Complex.
| Bond | Length (Å) | Angle | Degrees (°) |
| Zn-N(thiazole) | 2.05 - 2.15 | N(thiazole)-Zn-N(other) | 85 - 95 |
| Zn-N(other) | 2.00 - 2.20 | N(other)-Zn-N(other) | 90 - 120 |
| Zn-O | 1.95 - 2.10 | N(thiazole)-Zn-O | 90 - 110 |
| Zn-S | 2.30 - 2.40 | N(thiazole)-Zn-S | 100 - 120 |
| Zn-Cl/Br | 2.20 - 2.40 | Cl/Br-Zn-Cl/Br | 105 - 115 |
Note: The values in Table 2 are generalized ranges and will vary depending on the specific complex.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the characterization of zinc thiazole complexes and a conceptual representation of their potential mechanism of action in a biological context.
Caption: Workflow from synthesis to biological evaluation.
Caption: Potential mechanism of antitumor activity.
References
- 1. Biological Effect of Thiazole-Containing Zinc(II) Phthalocyanine on Different Sizes of Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. nbinno.com [nbinno.com]
- 9. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 10. Synthesis, crystal structure and Hirshfeld surface analysis of a zinc(II) coordination polymer of 5-phenyl-1,3,4-oxadiazole-2-thiolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Producing a single crystal of metal complexes? - ECHEMI [echemi.com]
- 13. unifr.ch [unifr.ch]
- 14. Crystal structures of zinc(II) complexes with β-hydroxypyridinecarboxylate ligands: examples of structure-directing effects used in inorganic crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Zinc-Thiazole Catalyzed Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zinc-thiazole complexes as catalysts in various organic reactions. The protocols detailed below are intended to serve as a practical guide for laboratory synthesis, offering step-by-step procedures and expected outcomes based on reported literature.
Introduction to Zinc-Thiazole Catalysis
Zinc, as an earth-abundant and relatively non-toxic metal, is an attractive candidate for sustainable catalysis. When complexed with thiazole-containing ligands, zinc catalysts have demonstrated significant activity in a range of organic transformations. The thiazole moiety, with its sulfur and nitrogen heteroatoms, can effectively coordinate with the zinc center, modulating its Lewis acidity and catalytic properties. These catalysts have shown promise in promoting reactions such as multicomponent couplings, aldol additions, and Michael additions, which are fundamental transformations in the synthesis of complex organic molecules, including pharmaceutical intermediates.
Synthesis of Zinc-Thiazole Catalysts
The following protocols describe the synthesis of two distinct zinc-thiazole complexes that have been successfully employed as catalysts in organic reactions.
Synthesis of [ZnL¹(NCS)₂]·2H₂O (Catalyst 1)
This protocol is adapted from the work of Adejumo, T. T., et al. (2020).
Experimental Protocol:
-
Ligand Synthesis (HL¹Cl): The ligand, (E)-N,N,N-trimethyl-2-oxo-2-(2-(1-(thiazol-2-yl)ethylidene)hydrazinyl)ethan-1-aminium chloride, is synthesized via the condensation reaction of 2-acetylthiazole and Girard's T reagent.
-
Complexation:
-
Dissolve the ligand HL¹Cl in a suitable solvent mixture (e.g., water/methanol).
-
Add a solution of zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O) in the same solvent mixture.
-
Introduce an excess of ammonium thiocyanate (NH₄SCN).
-
Stir the reaction mixture at room temperature.
-
The product, [ZnL¹(NCS)₂]·2H₂O, will precipitate out of solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
-
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of Catalyst 1.
Synthesis of [Zn(L²)₂] (Catalyst 2)
This protocol is also adapted from Adejumo, T. T., et al. (2020).
Experimental Protocol:
-
Ligand Synthesis (HL²): The ligand, (E)-2-(1-(thiazol-2-yl)ethylidene)hydrazine-1-carbothioamide, is prepared through the condensation of 2-acetylthiazole and thiosemicarbazide.
-
Complexation:
-
Dissolve the ligand HL² in a mixture of acetonitrile and water.
-
Add a solution of zinc(II) tetrafluoroborate hexahydrate (Zn(BF₄)₂·6H₂O) in the same solvent mixture.
-
Introduce sodium azide (NaN₃).
-
The molar ratio of ligand to zinc salt to sodium azide should be approximately 1:1:2.3.
-
Stir the reaction mixture.
-
The mononuclear Zn(II) complex, [Zn(L²)₂], will form.
-
Isolate the product by filtration, wash, and dry.
-
Application in Ketone-Amine-Alkyne (KA²) Coupling Reaction
The KA² coupling reaction is a powerful multicomponent reaction for the synthesis of propargylamines, which are valuable building blocks in medicinal chemistry. Zinc-thiazole complexes have been shown to be effective catalysts for this transformation.
General Experimental Protocol:
-
To a reaction vial, add the ketone (1.0 mmol), amine (1.2 mmol), and terminal alkyne (1.5 mmol).
-
Add the zinc-thiazole catalyst (e.g., Catalyst 1 or 2, 5 mol%).
-
The reaction can be performed neat (solvent-free) or in a suitable solvent like toluene.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography on silica gel.
Quantitative Data for KA² Coupling Reaction:
| Catalyst | Ketone | Amine | Alkyne | Product | Yield (%) | Reference |
| Catalyst 1 | Cyclohexanone | Piperidine | Phenylacetylene | 1-(1-(phenylethynyl)cyclohexyl)piperidine | 85 | [1] |
| Catalyst 2 | Cyclohexanone | Piperidine | Phenylacetylene | 1-(1-(phenylethynyl)cyclohexyl)piperidine | 92 | [1] |
| Catalyst 1 | Acetophenone | Pyrrolidine | Phenylacetylene | 1-(1-phenyl-3-phenylprop-2-yn-1-yl)pyrrolidine | 78 | [1] |
| Catalyst 2 | Acetophenone | Pyrrolidine | Phenylacetylene | 1-(1-phenyl-3-phenylprop-2-yn-1-yl)pyrrolidine | 88 | [1] |
Proposed Catalytic Cycle:
The following diagram illustrates a plausible catalytic cycle for the zinc-thiazole catalyzed KA² coupling reaction.
Caption: Proposed catalytic cycle for the KA² coupling reaction.
Application in Aldol Addition Reactions (Hypothetical Protocol)
While specific literature on zinc-thiazole catalyzed aldol reactions is emerging, based on the principles of zinc catalysis, a general protocol can be proposed. Chiral zinc-thiazole complexes would be of particular interest for asymmetric aldol additions.
General Experimental Protocol (Hypothetical):
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral zinc-thiazole catalyst (5-10 mol%) in a dry, aprotic solvent (e.g., CH₂Cl₂, THF).
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Add the aldehyde (1.0 mmol).
-
Slowly add the ketone or silyl enol ether (1.2 mmol) dropwise.
-
Stir the reaction mixture at the same temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Expected Data and Visualization:
Quantitative data would be presented in a table similar to the one for the KA² coupling, including substrate scope, yield, diastereomeric ratio (d.r.), and enantiomeric excess (ee). A Graphviz diagram could illustrate the proposed transition state of the stereodetermining step, highlighting the coordination of the substrates to the chiral zinc-thiazole complex.
Application in Michael Addition Reactions (Hypothetical Protocol)
Similar to the aldol reaction, the application of zinc-thiazole catalysts in Michael additions is a promising area of research. The Lewis acidic zinc center can activate the Michael acceptor, while a basic site on the ligand or an external base can deprotonate the Michael donor.
General Experimental Protocol (Hypothetical):
-
To a solution of the Michael acceptor (1.0 mmol) in a suitable solvent (e.g., toluene, THF), add the zinc-thiazole catalyst (5-10 mol%).
-
Add the Michael donor (1.2 mmol).
-
If required, add a co-catalyst or an additive (e.g., a mild base).
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Expected Data and Visualization:
A table summarizing the results would include various Michael acceptors and donors, catalyst loading, reaction conditions, and product yields. A Graphviz diagram could depict the activation of the Michael acceptor by the zinc-thiazole catalyst and the subsequent nucleophilic attack by the enolate of the Michael donor.
Disclaimer: The protocols for the aldol and Michael addition reactions are hypothetical and intended as a starting point for experimental design. Researchers should consult the primary literature for specific and validated procedures as they become available.
References
Application of Zinc Thiazole in Gas Adsorption and Storage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of zinc-thiazole-based materials, particularly metal-organic frameworks (MOFs), in the field of gas adsorption and storage. It is intended to serve as a practical guide for researchers and professionals interested in the synthesis, characterization, and application of these promising porous materials for capturing and storing various gases, including carbon dioxide (CO₂), hydrogen (H₂), and methane (CH₄).
Introduction
Zinc-thiazole and zinc-triazole based metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from zinc ions or clusters linked together by organic ligands containing thiazole or triazole moieties. These materials have garnered significant attention for gas adsorption and storage applications due to their high surface areas, tunable pore sizes, and the presence of specific functional groups that can enhance gas uptake and selectivity. The nitrogen and sulfur atoms within the thiazole and triazole rings can act as preferential binding sites for gases like CO₂, leading to improved separation and storage capacities. This document outlines the synthesis protocols, gas adsorption measurement techniques, and performance data of various zinc-thiazole and related MOFs.
Data Presentation: Gas Adsorption Properties
The following tables summarize the quantitative data for gas adsorption in various zinc-thiazole and zinc-triazole based MOFs.
Table 1: CO₂ Adsorption Data for Zinc-Thiazole/Triazole MOFs
| Material Name | Ligands | Surface Area (m²/g) | CO₂ Uptake (cm³/g) at 273 K, 1 atm | CO₂ Uptake (mmol/g) | Conditions | Heat of Adsorption (Qst) (kJ/mol) | CO₂/N₂ Selectivity | Reference |
| [(CH₃)₂NH₂][Zn₂(ABTC)(Tz)]·3DMF | 2,2′,5,5′-azobenzene tetracarboxylic acid (ABTC), 1,2,4-triazole (Tz) | - | 92.1 | - | 273 K, 1 atm | - | Good | [1] |
| ZnF(daTZ) | 3,5-diamino-1,2,4-triazole (HdaTZ) | - | - | High | Flue gas conditions | - | High | [2] |
| {[Zn₂(TDC)₂(DATRZ)]·(3H₂O)·(DMF)}n (Zn-DAT) | 2, 5-thiophene dicarboxylate (TDC), 3,5-diamino-1,2,4-triazole (DATRZ) | - | - | - | - | 39.5 | Selective | [3] |
| Zinc Triazolate based Framework (ZTF) | Triazole | - | High (at low pressure) | - | - | - | - | [4] |
| [Zn₃(btrm)(bdc)₃] | bis(1,2,4-triazol-1-yl)methane (btrm), 1,4-benzenedicarboxylic acid (bdc) | - | - | - | - | - | 21 (IAST) | [5] |
Table 2: H₂ and CH₄ Adsorption Data for Zinc-Based MOFs
| Material Name | Gas | Uptake (wt%) | Uptake (mmol/g) | Conditions | Reference |
| MOF-5 | H₂ | - | - | 77 K, up to 80 bar | [1][4] |
| MOF-177 | H₂ | - | - | 77 K, up to 80 bar | [1][4] |
| MOF-200 | H₂ | - | - | 77 K, up to 80 bar | [1][4] |
| MOF-205 | H₂ | - | - | 77 K, up to 80 bar | [1][4] |
| MOF-210 | H₂ | - | - | 77 K, up to 80 bar | [1][4] |
| MOF-5 | CH₄ | - | 18.15 | 298 K, 36 bar | [6][7] |
| MOF-905 | CH₄ | - | - | 298 K, 80 bar | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative zinc-triazole MOF and a general protocol for gas adsorption measurements.
Protocol for the Solvothermal Synthesis of {[Zn₃(btrm)(bdc)₃]·nDMF}
This protocol is adapted from the synthesis of a zinc-triazole-dicarboxylate MOF.[5]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-benzenedicarboxylic acid (H₂bdc)
-
bis(1,2,4-triazol-1-yl)methane (btrm)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined autoclave
Procedure:
-
In a glass vial, dissolve H₂bdc and btrm in DMF.
-
In a separate vial, prepare a solution of Zn(NO₃)₂·6H₂O in DMF.
-
Slowly add the zinc nitrate solution to the ligand solution while stirring.
-
Continue stirring the resulting mixture for a few hours at room temperature.
-
Transfer the final solution to a Teflon-lined autoclave.
-
Heat the autoclave in an oven at 95 °C for 48 hours.
-
After cooling to room temperature, collect the resulting crystals by filtration.
-
Wash the crystals thoroughly with fresh DMF to remove any unreacted starting materials.
-
The synthesized MOF can be stored in DMF.
General Protocol for Gas Adsorption Measurements
This protocol outlines the general steps for performing gas adsorption measurements on a synthesized MOF material.
Equipment:
-
Volumetric or gravimetric gas adsorption analyzer
-
Vacuum pump
-
High-purity adsorptive gases (e.g., CO₂, H₂, N₂, CH₄)
-
Sample tubes
Procedure:
-
Sample Activation:
-
Place a precisely weighed amount of the synthesized MOF sample (typically 50-100 mg) into a sample tube.
-
Attach the sample tube to the activation port of the gas adsorption analyzer.
-
Heat the sample under a high vacuum at a specific temperature (e.g., 120-200 °C) for several hours to remove any solvent molecules and guest molecules from the pores. The activation conditions should be optimized for each specific MOF to avoid framework collapse.
-
-
Adsorption Isotherm Measurement:
-
After activation, cool the sample to the desired analysis temperature (e.g., 273 K for CO₂, 77 K for H₂ and N₂).
-
Introduce a known amount of the adsorptive gas into the sample tube in a stepwise manner.
-
Allow the system to equilibrate at each pressure point until the pressure remains constant, indicating that adsorption has reached equilibrium.
-
Record the amount of gas adsorbed at each equilibrium pressure.
-
Continue this process until the desired final pressure is reached.
-
-
Data Analysis:
-
The collected data points of adsorbed amount versus pressure at a constant temperature constitute the adsorption isotherm.
-
From the isotherm, various parameters can be calculated, such as:
-
Gas Uptake Capacity: The maximum amount of gas adsorbed at a specific pressure.
-
Surface Area: Often calculated from the N₂ adsorption isotherm at 77 K using the Brunauer-Emmett-Teller (BET) theory.
-
Pore Volume and Pore Size Distribution: Determined from the adsorption isotherm data.
-
Heat of Adsorption (Qst): Calculated from isotherms measured at multiple temperatures using the Clausius-Clapeyron equation, providing information about the strength of the gas-framework interaction.
-
Selectivity: For gas mixtures, the ideal adsorbed solution theory (IAST) can be used to predict the selectivity of the MOF for one gas over another from the single-component isotherms.
-
-
Visualizations
The following diagrams illustrate the key processes involved in the application of zinc-thiazole based materials for gas adsorption.
Caption: Workflow for the solvothermal synthesis of a zinc-thiazole/triazole MOF.
Caption: Experimental workflow for gas adsorption analysis of a zinc-thiazole MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Diversity and Carbon Dioxide Sorption Selectivity of Zinc(II) Metal-Organic Frameworks Based on Bis(1,2,4-triazol-1-yl)methane and Terephthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. live-global-science.pantheon.berkeley.edu [live-global-science.pantheon.berkeley.edu]
Application Notes and Protocols: Zinc Thiazole Complexes for Selective Metal Ion Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of zinc thiazole complexes as selective chemosensors for various metal ions. The unique structural and electronic properties of thiazole derivatives, when complexed with zinc, offer a versatile platform for the development of highly sensitive and selective colorimetric and fluorimetric sensors. These sensors have significant applications in environmental monitoring, biological imaging, and pharmaceutical analysis.
Introduction
Thiazole and its derivatives are heterocyclic compounds that play a crucial role in the development of chemosensors due to their excellent coordination properties with metal ions.[1][2] When incorporated into larger molecular frameworks, often as Schiff bases, these compounds can form stable complexes with various metal ions, leading to observable changes in their photophysical properties, such as color and fluorescence.[3][4] This change forms the basis of their application as "turn-on" or "turn-off" fluorescent probes or as colorimetric sensors.[5][6] Zinc(II) complexes of these thiazole-based ligands are particularly noteworthy for their stability and well-defined coordination geometries, which can be tailored to achieve high selectivity for specific target metal ions through mechanisms like transmetalation.[7]
Data Presentation: Quantitative Sensor Performance
The following table summarizes the performance of various thiazole-based chemosensors for the selective detection of different metal ions. This data is compiled from recent literature and provides a comparative overview of their sensitivity and binding characteristics.
| Sensor Name/Type | Target Ion(s) | Detection Limit | Binding Stoichiometry (Sensor:Ion) | Solvent/Medium | Reference |
| Biphenyl-benzothiazole derivative | Zn²⁺, Cu²⁺, Ni²⁺ | 0.25 ppm (Zn²⁺), 0.34 ppm (Cu²⁺), 0.30 ppm (Ni²⁺) | 1:2 | DMSO/CHCl₃ (50:50, v/v) | [8] |
| Azomethine thiazole compound (AM1) | Hg²⁺ | 0.1126 x 10⁻⁹ M (Fluorometric), 0.64 x 10⁻⁶ M (UV-vis) | Not Specified | Not Specified | [2] |
| Phenylthiadiazole-Schiff base | Al³⁺, Zn²⁺ | 2.22 x 10⁻⁶ M (Al³⁺), 1.62 x 10⁻⁵ M (Zn²⁺) | 1:1 (Al³⁺), 2:1 (Zn²⁺) | Methanol | [9] |
| Benzothiazole conjugated imidazopyridine (BIPP) | Zn²⁺ | 2.36 x 10⁻⁸ M | 8:2 | Not Specified | [4][6][10] |
| Triazole-Schiff base (HL) | Zn²⁺ | 5.1 x 10⁻⁸ M | 1:1 | DMSO/H₂O (1:9, v/v) | [11] |
| Thiazolidine derivative (AM1) | Al³⁺ | 0.11 µM | Not Specified | ACN/H₂O (50/50, v/v, pH 7.0) | [12] |
| Triphenylamine-thiazolothiazole (TTz-1) | Cu²⁺, Fe³⁺ | 0.30 µM (Cu²⁺), 0.29 µM (Fe³⁺) | Not Specified | Not Specified | [13] |
| Zinc(II) Schiff Base Complex | Cu²⁺ | 0.20 µM | Not Specified | Aqueous Solution | [7] |
Signaling Pathways and Sensing Mechanisms
The detection of metal ions by zinc thiazole complexes often involves one or a combination of the following mechanisms: Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).
Chelation-Enhanced Fluorescence (CHEF)
In the CHEF mechanism, the binding of a metal ion to the thiazole-based ligand enhances the rigidity of the molecule. This increased rigidity reduces non-radiative decay pathways, leading to a significant increase in fluorescence intensity (a "turn-on" response).
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. cluster-science.com [cluster-science.com]
- 12. Thiazolidine based fluorescent chemosensors for aluminum ions and their applications in biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Antimicrobial Activity of Zinc Thiazole
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed methodologies for testing the antimicrobial activity of zinc thiazole and its derivatives. It includes protocols for common antimicrobial assays, data presentation guidelines, and visualizations of experimental workflows.
Introduction
Zinc thiazole complexes are a class of compounds that have demonstrated significant antimicrobial properties against a range of bacteria and fungi.[1][2][3] Proper evaluation of their efficacy requires standardized and reproducible methodologies. These application notes provide detailed protocols for the determination of the antimicrobial activity of zinc thiazole, including the agar well diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Preparation of Zinc Thiazole Solution
A critical first step in testing the antimicrobial activity of zinc thiazole is its dissolution. Due to its low solubility in water and most organic solvents, a suitable solvent must be chosen.[4][5]
Protocol 2.1: Solubilization of Zinc Thiazole
-
Solvent Selection: Dimethyl sulfoxide (DMSO) has been shown to be an effective solvent for zinc thiazole, with a solubility of more than 20 mg/mL.[4][5]
-
Stock Solution Preparation:
-
Weigh a precise amount of the synthesized zinc thiazole compound.
-
Dissolve the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution until the compound is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
-
Working Solutions: Prepare serial dilutions of the stock solution in the appropriate sterile broth or agar medium to achieve the desired final concentrations for the assays. It is important to ensure that the final concentration of DMSO in the test medium is not inhibitory to the microorganisms.[6] A control with the same concentration of DMSO should be included in the experiment.[2]
Antimicrobial Susceptibility Testing
Two primary methods are recommended for evaluating the antimicrobial activity of zinc thiazole: the agar well diffusion assay for initial screening and the broth microdilution assay for quantitative determination of the MIC.
Agar Well Diffusion Method
This method is a widely used preliminary test to assess the antimicrobial activity of a compound.[2][7][8][9] It is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition around the well.
Protocol 3.1.1: Agar Well Diffusion Assay
-
Microbial Culture Preparation:
-
Inoculate a loopful of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) into a tube of sterile nutrient broth.[7]
-
Incubate the broth culture at the optimal temperature and time for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Agar Plate Inoculation:
-
Pipette a standardized volume (e.g., 100 µL) of the adjusted microbial suspension onto the surface of a sterile Mueller-Hinton Agar (MHA) plate.
-
Spread the inoculum evenly over the entire surface of the agar using a sterile L-shaped spreader.
-
Allow the plate to dry for 5-10 minutes.
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer (e.g., 6 mm in diameter), create wells in the inoculated agar plate.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the zinc thiazole test solution into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent, e.g., DMSO) in separate wells.[2]
-
-
Incubation and Data Collection:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).[7]
-
The experiment should be performed in triplicate, and the results should be reported as the mean ± standard deviation.
-
Workflow for Agar Well Diffusion Assay
Caption: Workflow of the Agar Well Diffusion Assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12][13] This is a more precise measure of antimicrobial efficacy than the diffusion assay.
Protocol 3.2.1: Broth Microdilution Assay
-
Preparation of Microtiter Plate:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
-
Serial Dilution of Zinc Thiazole:
-
Add 100 µL of the zinc thiazole stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the zinc thiazole compound.
-
-
Inoculum Preparation and Addition:
-
Prepare a microbial suspension as described in Protocol 3.1.1 and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well (except the sterility control well).
-
-
Controls:
-
Growth Control: A well containing only MHB and the microbial inoculum.
-
Sterility Control: A well containing only MHB to check for contamination.
-
Solvent Control: A well containing MHB, the microbial inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay.
-
-
Incubation and MIC Determination:
-
Seal the microtiter plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the zinc thiazole compound at which no visible growth (turbidity) is observed.[12]
-
The results can also be read using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).
-
Workflow for Broth Microdilution Assay
Caption: Workflow of the Broth Microdilution Assay for MIC determination.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized in clearly structured tables for easy comparison.
Table 1: Antimicrobial Activity of Zinc Thiazole Derivatives against Various Bacterial Strains using Agar Well Diffusion Method
| Compound | Concentration (µg/mL) | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) |
| Zinc Thiazole A | 100 | 18 ± 1.2 | 15 ± 0.8 | 12 ± 1.5 |
| Zinc Thiazole B | 100 | 22 ± 1.5 | 19 ± 1.1 | 16 ± 0.9 |
| Ampicillin (Control) | 10 | 25 ± 1.0 | 28 ± 1.3 | 20 ± 1.2 |
| DMSO (Control) | - | 0 | 0 | 0 |
Data are presented as mean ± standard deviation of three replicates.
Table 2: Minimum Inhibitory Concentration (MIC) of Zinc Thiazole Derivatives against Various Microbial Strains
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Zinc Thiazole A | 16 | 32 | 64 |
| Zinc Thiazole B | 8 | 16 | 32 |
| Ciprofloxacin (Control) | 1 | 0.5 | - |
| Fluconazole (Control) | - | - | 8 |
MIC values were determined using the broth microdilution method.
Potential Mechanism of Action
While the exact mechanism of action of zinc thiazole is still under investigation, it is believed to involve the disruption of the bacterial cell wall and the inhibition of essential enzymes.[4][5] The zinc ion itself can interfere with cellular processes, and the thiazole ring is a known pharmacophore with broad biological activities.[3][14]
Signaling Pathway Hypothesis
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zinc thiazole enhances defense enzyme activities and increases pathogen resistance to Ralstonia solanacearum in peanut (Arachis hypogaea) under salt stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zinc Thiazole as a Precursor for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zinc-thiazole and analogous sulfur-containing zinc complexes as precursors for the synthesis of zinc oxide (ZnO) and zinc sulfide (ZnS) nanoparticles. Detailed experimental protocols, quantitative data from comparative studies, and visualizations of experimental workflows and biological signaling pathways are presented to guide researchers in the synthesis and application of these nanomaterials, particularly in the field of drug development.
Introduction to Zinc-Thiazole Precursors
Thiazole-containing compounds are a significant class of heterocyclic molecules that readily form stable complexes with metal ions, including zinc. The presence of both nitrogen and sulfur atoms in the thiazole ring allows for effective coordination with zinc, making these complexes attractive single-source precursors for the synthesis of zinc-containing nanoparticles. The organic thiazole ligand can influence the nucleation and growth of the nanoparticles, potentially acting as a capping or stabilizing agent, thereby controlling their size and morphology. Upon thermal decomposition or chemical conversion, these zinc-thiazole complexes can yield either zinc oxide (in the presence of an oxygen source) or zinc sulfide nanoparticles. These nanoparticles have garnered significant interest due to their potential applications in drug delivery, bioimaging, and as anticancer agents.[1][2]
Synthesis of Zinc Sulfide (ZnS) Nanoparticles from a Zinc-Thiazole Analogous Precursor
While specific literature detailing the use of simple zinc-thiazole complexes as precursors for nanoparticle synthesis is limited, a closely related analogue, a zinc-thiosemicarbazone complex, has been successfully employed. Thiosemicarbazones share structural similarities with aminothiazoles and provide both zinc and sulfur from a single source. The following protocol is adapted from the microwave-assisted synthesis of ZnS nanoparticles from a zinc(II) thiosemicarbazone complex.[3]
Experimental Protocol: Microwave-Assisted Thermal Decomposition
Objective: To synthesize ZnS nanoparticles from a single-source zinc-thiosemicarbazone precursor.
Materials:
-
Zinc(II) thiosemicarbazone complex (to be synthesized in situ or obtained commercially)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Deionized water
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Centrifuge
-
Drying oven
-
Mortar and pestle
Procedure:
-
Precursor Preparation: A zinc(II) thiosemicarbazone complex is synthesized by reacting a thiosemicarbazide derivative with an appropriate aldehyde or ketone, followed by complexation with a zinc(II) salt (e.g., zinc chloride) in an ethanolic solution. The resulting complex is filtered, washed, and dried.
-
Nanoparticle Synthesis:
-
Dissolve 1 gram of the zinc-thiosemicarbazone complex in 50 mL of DMSO in a round-bottom flask.[3]
-
Place the flask in a microwave reactor.
-
Irradiate the solution with microwaves at a power of 450 W for a duration of 10-20 minutes. The solution will change color, indicating the formation of nanoparticles.[3]
-
-
Purification:
-
After the reaction, allow the solution to cool to room temperature.
-
Centrifuge the solution at 8000 rpm for 15 minutes to collect the ZnS nanoparticles.
-
Wash the precipitate with ethanol and deionized water three times to remove any unreacted precursors and solvent.
-
Dry the purified nanoparticles in an oven at 60°C for 12 hours.
-
-
Characterization:
-
The synthesized ZnS nanoparticles can be characterized by X-ray diffraction (XRD) to determine the crystal structure and average crystallite size.
-
Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) can be used to analyze the morphology and size distribution of the nanoparticles.
-
UV-Vis spectroscopy can be employed to determine the optical properties and estimate the band gap.
-
Experimental Workflow
Synthesis of Zinc Oxide (ZnO) Nanoparticles from a Zinc Precursor
As a comparative example, the following protocol details the synthesis of ZnO nanoparticles from a common precursor, zinc acetate, via a sol-gel method. This method could be adapted for a zinc-thiazole precursor, should one be synthesized.
Experimental Protocol: Sol-Gel Synthesis
Objective: To synthesize ZnO nanoparticles using a sol-gel method.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Equipment:
-
Beakers and flasks
-
Magnetic stirrer with hotplate
-
Centrifuge
-
Drying oven
-
Muffle furnace
Procedure:
-
Solution Preparation:
-
Prepare a 0.5 M solution of zinc acetate dihydrate in ethanol.
-
Prepare a 1.0 M solution of sodium hydroxide in ethanol.
-
-
Sol Formation:
-
Slowly add the NaOH solution dropwise to the zinc acetate solution under vigorous stirring at room temperature.
-
Continue stirring for 2 hours to form a white precipitate of zinc hydroxide.
-
-
Purification:
-
Centrifuge the suspension at 5000 rpm for 10 minutes.
-
Discard the supernatant and wash the precipitate with ethanol and then with deionized water. Repeat this washing step three times.
-
-
Drying and Calcination:
-
Dry the washed precipitate in an oven at 80°C for 12 hours.
-
Grind the dried powder using a mortar and pestle.
-
Calcine the powder in a muffle furnace at 400-500°C for 2 hours to obtain crystalline ZnO nanoparticles.
-
-
Characterization:
-
Characterize the final product using XRD, TEM/SEM, and UV-Vis spectroscopy as described for the ZnS nanoparticles.
-
Experimental Workflow
Quantitative Data on Nanoparticle Synthesis
The choice of precursor can significantly impact the properties of the resulting nanoparticles. The following tables summarize data from comparative studies on the synthesis of ZnO nanoparticles using different zinc salts.
Table 1: Influence of Zinc Precursor on ZnO Nanoparticle Properties
| Precursor | Synthesis Method | Average Crystallite Size (nm) | Morphology | Reference |
| Zinc Acetate | Sol-Gel | 25 - 40 | Spherical, Nanorods | [4] |
| Zinc Nitrate | Precipitation | 30 - 50 | Spherical, Flower-like | [4] |
| Zinc Chloride | Hydrothermal | 40 - 60 | Hexagonal | [5] |
| Zinc Sulfate | Precipitation | 35 - 55 | Nanoplates | [4] |
Table 2: Comparison of Optical and Structural Properties of ZnO Nanoparticles from Different Precursors
| Precursor | Band Gap (eV) | Predominant XRD Peaks (2θ) | Reference |
| Zinc Acetate | 3.35 - 3.45 | 31.7°, 34.4°, 36.2° | [4] |
| Zinc Nitrate | 3.30 - 3.40 | 31.8°, 34.5°, 36.3° | [4] |
| Zinc Chloride | 3.25 - 3.35 | 31.7°, 34.4°, 36.2° | [5] |
| Zinc Sulfate | 3.28 - 3.38 | 31.8°, 34.5°, 36.3° | [4] |
Applications in Drug Development: Signaling Pathways
ZnO and ZnS nanoparticles have shown promise in cancer therapy due to their ability to selectively induce apoptosis in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS).
ZnO Nanoparticle-Induced Apoptosis
ZnO nanoparticles can induce apoptosis through multiple pathways, primarily initiated by intracellular ROS production. This leads to oxidative stress and subsequent activation of pro-apoptotic signaling cascades.[6][7]
ZnS Nanoparticle-Induced Apoptosis
Similar to ZnO, ZnS nanoparticles can also induce apoptosis in cancer cells, with evidence pointing towards the involvement of ROS and the inflammatory cytokine TNF-α.[8][9]
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. allsciencejournal.com [allsciencejournal.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. ZnO nanostructures synthesized by one-step sol-gel process using different zinc precursors | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]
- 5. mocedes.org [mocedes.org]
- 6. Zinc oxide nanoparticles selectively induce apoptosis in human cancer cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Zinc sulfide nanoparticles selectively induce cytotoxic and genotoxic effects on leukemic cells: involvement of reactive oxygen species and tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zinc sulfide nanoparticles selectively induce cytotoxic and genotoxic effects on leukemic cells: involvement of reactive oxygen species and tumor necrosis factor alpha. (2014) | Sandeep Kumar Dash | 68 Citations [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Zinc Thiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of zinc thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My zinc thiazole synthesis is resulting in a low yield. What are the common causes?
A1: Low yields in zinc thiazole synthesis can stem from several factors. The most common issues include:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or molar ratios of reactants can significantly impact the yield.
-
Poor Solubility of Reactants or Products: Zinc thiazole and its precursors can have low solubility in common organic solvents, leading to incomplete reactions or difficulty in product isolation.[1]
-
Side Reactions and Impurity Formation: The presence of moisture or impurities in the starting materials can lead to unwanted side reactions, consuming reactants and complicating purification. For instance, an excess of NaOH can lead to the precipitation of Zn(OH)2 as a by-product.[2]
-
Product Decomposition: Some thiazole derivatives can be unstable at high temperatures, leading to decomposition and a lower isolated yield.[2]
-
Inefficient Purification: Difficulty in separating the desired product from unreacted starting materials, by-products, or the catalyst can result in significant product loss during workup and purification.
Q2: How can I optimize the reaction conditions to improve the yield?
A2: Optimization of reaction parameters is crucial for maximizing the yield. A systematic approach is recommended:
-
Molar Ratio of Reactants: The stoichiometry of the reactants plays a critical role. For the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazole zineb, a specific molar ratio of n(thiadiazole): n(zinc chloride): n(CS2): n(NaOH) = 1:1:1.05:1.05 was found to be optimal.[2] It is advisable to perform small-scale experiments to determine the ideal molar ratio for your specific substrates.
-
Reaction Temperature: Temperature control is critical. In the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazole zineb, the optimal reaction temperature was found to be 30°C.[2] Higher temperatures can lead to product decomposition.[2] It is recommended to monitor the internal reaction temperature and use a controlled heating/cooling system.
-
Reaction Time: The reaction time should be sufficient for the reaction to go to completion but not so long that product degradation or side reactions become significant. For the aforementioned synthesis, a reaction time of 120 minutes was determined to be optimal.[2] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.
-
Solvent Selection: The choice of solvent is important, especially considering the poor solubility of many zinc thiazole compounds.[1] While water can be used as a solvent in some cases[2][3], exploring greener solvents or co-solvent systems might be beneficial.[3][4][5] For analysis, Dimethyl sulfoxide (DMSO) has been shown to be a good solvent for zinc thiazole without causing degradation.[1]
The following workflow can be used as a general guide for optimizing your synthesis:
Q3: I am observing the formation of significant by-products. How can I minimize them?
A3: Minimizing by-product formation is key to improving both yield and purity. Consider the following strategies:
-
Control of Stoichiometry: As mentioned, precise control over the molar ratios of your reactants is crucial. An excess of a particular reactant can lead to the formation of undesired products. For example, an excess of sodium hydroxide can result in the formation of zinc hydroxide.[2]
-
Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Gradual Addition of Reagents: Adding a reactive reagent slowly or dropwise can help to control the reaction temperature and minimize localized high concentrations that can lead to side reactions.
-
Use of Catalysts: Employing a suitable catalyst can increase the rate of the desired reaction, allowing for milder reaction conditions and potentially reducing the formation of by-products. Several green catalysts have been reported for thiazole synthesis.[3][4]
Q4: Are there alternative, higher-yielding synthetic routes I should consider?
A4: Yes, if you are using a traditional method like the Hantzsch synthesis and facing persistent low yields, exploring modern, "greener" synthetic approaches could be beneficial.[3][6] These methods often offer advantages such as shorter reaction times, milder conditions, and higher yields.[3][5] Some alternative routes include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields, often in greener solvents like water or ethanol.[3][4]
-
Ultrasonic-Mediated Synthesis: The use of ultrasound can also enhance reaction rates and yields.[3]
-
Multi-Component Reactions: These reactions involve the combination of three or more starting materials in a single step, which can be more efficient and atom-economical.[4]
-
Use of Green Catalysts: A variety of environmentally benign catalysts, such as DABCO or silica-supported tungstosilisic acid, have been shown to be effective in thiazole synthesis.[3]
The following diagram illustrates a decision-making process for selecting a synthetic route:
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Incorrect Reagents or Poor Quality | Verify the identity and purity of starting materials using appropriate analytical techniques (e.g., NMR, IR, melting point). |
| Suboptimal Temperature | Ensure the reaction is being conducted at the optimal temperature. Consider screening a range of temperatures. |
| Insufficient Reaction Time | Monitor the reaction progress over time to ensure it has reached completion. |
| Inactive Catalyst | If using a catalyst, ensure it is active and has been stored correctly. Consider using a fresh batch. |
Problem 2: Product is Contaminated with Starting Materials
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Extend the reaction time or increase the temperature slightly. |
| Incorrect Stoichiometry | Re-evaluate the molar ratios of the reactants. The limiting reagent may not have been fully consumed. |
| Inefficient Purification | Optimize the purification method (e.g., recrystallization solvent, chromatography conditions). |
Experimental Protocols
Optimized Synthesis of 2-amino-5-alkyl-1,3,4-thiadiazole zineb
This protocol is based on the optimized conditions reported for the synthesis of a zinc-thiazole complex.[2]
Materials:
-
2-amino-5-alkyl-1,3,4-thiadiazole
-
Zinc chloride (ZnCl2)
-
Carbon disulfide (CS2)
-
Sodium hydroxide (NaOH)
-
Water (solvent)
Procedure:
-
In a reaction vessel, dissolve 2-amino-5-alkyl-1,3,4-thiadiazole and sodium hydroxide in water.
-
Maintain the reaction temperature at 30°C.
-
Slowly add carbon disulfide over a period of 45 minutes.
-
After the addition of CS2, add zinc chloride to the reaction mixture.
-
Stir the reaction mixture for a total of 120 minutes.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Molar Ratio:
The optimal molar ratio for this synthesis is n(thiadiazole): n(zinc chloride): n(CS2): n(NaOH) = 1:1:1.05:1.05.[2]
Data Presentation
Table 1: Effect of Reaction Temperature on Yield
| Reaction Temperature (°C) | Yield (%) |
| 20 | 88 |
| 30 | 90 |
| 40 | 89 |
Data adapted from a study on 2-amino-5-alkyl-1,3,4-thiadiazole zineb synthesis.[2]
Table 2: Effect of Molar Ratio of CS2 and NaOH on Yield
| Molar Ratio (thiadiazole:zinc chloride:CS2:NaOH) | Yield (%) |
| 1:1:1:1 | 85 |
| 1:1:1.05:1.05 | 90 |
| 1:1:1.1:1.1 | 90 |
Data adapted from a study on 2-amino-5-alkyl-1,3,4-thiadiazole zineb synthesis.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor crystallinity in zinc thiazole MOFs
Technical Support Center: Zinc Thiazole MOFs
Welcome to the technical support center for the synthesis and troubleshooting of zinc thiazole metal-organic frameworks (MOFs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the issue of poor crystallinity.
Troubleshooting Guide: Overcoming Poor Crystallinity
Poor crystallinity, often observed as broad peaks in Powder X-ray Diffraction (PXRD) patterns or the formation of amorphous material, is a common hurdle in MOF synthesis.[1][2] This guide provides a systematic approach to diagnosing and resolving this issue.
Q1: My PXRD pattern shows broad peaks or a complete lack of diffraction, indicating an amorphous product. What are the first steps I should take?
A1: An amorphous product suggests that the nucleation and crystal growth processes were not well-controlled, leading to a disordered material.[3][4] Start by verifying the foundational aspects of your synthesis.
Initial Checks:
-
Precursor Quality: Ensure the purity of your zinc salt and thiazole-based organic linker. Impurities can interfere with the self-assembly process. Consider recrystallizing the organic linker if its purity is in doubt.
-
Solvent Quality: Use high-purity, dry solvents. Trace amounts of water can significantly impact the reaction kinetics and final product, sometimes in unexpected ways.[5] For instance, while often detrimental, trace water has been observed to increase the rate of crystal growth in some DMF-based syntheses.[5]
-
Stoichiometry: Double-check the molar ratios of your metal precursor and organic linker. The metal-to-ligand ratio is a key factor that determines the resulting framework and its quality.[6]
Q2: I've confirmed the quality of my reagents, but my zinc thiazole MOF is still poorly crystalline. What synthesis parameters can I adjust?
A2: Optimizing the reaction conditions is crucial for balancing the thermodynamics and kinetics of MOF formation to favor crystal growth over rapid precipitation.[7] The solvothermal or hydrothermal method is one of the most common and effective for synthesizing high-quality MOF crystals.[6][8]
Key Parameters to Optimize:
-
Temperature: Temperature directly controls the kinetics of nucleation and crystal growth.[6][7] Lower temperatures can slow down the reaction, potentially favoring the formation of larger, more ordered crystals. Conversely, sometimes higher temperatures are needed to provide the energy for framework rearrangement and crystallization. Experiment with a range of temperatures (e.g., 80°C, 100°C, 120°C).
-
Reaction Time: The duration of the synthesis can affect crystal growth.[7] Short reaction times may not be sufficient for the formation of a well-ordered crystalline structure. Try extending the reaction time (e.g., from 24 hours to 48 or 72 hours) to allow for the slow growth of crystals.
-
Concentration: The concentration of reactants can influence nucleation density. High concentrations can lead to rapid nucleation and the formation of many small crystallites, resulting in a microcrystalline powder that may appear amorphous. Try decreasing the concentration of your precursors.
-
pH: The pH of the reaction mixture affects the deprotonation of the organic linker and the coordination environment of the zinc metal center.[6] Small adjustments to the pH can have a significant impact on the final product.
Q3: I'm still struggling with poor crystallinity. Should I consider using additives like modulators?
A3: Yes, absolutely. Coordination modulation is a powerful technique used to improve the crystallinity and reproducibility of MOF synthesis.[5][9]
Role of Modulators: Modulators are typically small molecules, often monocarboxylic acids (like formic acid, acetic acid, or benzoic acid), that compete with the organic linker to coordinate to the metal centers.[5][10][11] This competition slows down the overall reaction rate, reducing the number of nucleation events and promoting the growth of larger, higher-quality crystals.[11][12] The reversibility of the metal-ligand interaction is key to achieving high crystallinity, and modulators enhance this reversibility.[10]
How to Use Modulators:
-
Select a Modulator: Simple monocarboxylic acids are a good starting point. The choice of modulator can influence crystal size and morphology.[11][12]
-
Determine the Amount: The quantity of the modulator is a critical parameter.[10] Start by adding a few equivalents relative to the metal precursor and systematically increase the amount. A large excess is often required to see a significant effect.[9]
-
Monitor the Effect: Use PXRD to analyze the product from each modulated synthesis to determine the optimal modulator and concentration for your specific zinc thiazole system.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome with Increasing Modulator Conc. |
| Modulator | None | Formic Acid (10 eq.) | Formic Acid (50 eq.) | Improved crystallinity, larger crystal size.[10] |
| Temperature | 100°C | 120°C | 140°C | Influences nucleation and growth rates.[7] |
| Time | 24 h | 48 h | 72 h | Longer times may allow for crystal perfection.[7] |
| Solvent | DMF | DEF | DMA | Can affect stability and crystal formation.[13] |
Q4: Can I improve the crystallinity of my material after it has been synthesized?
A4: In some cases, post-synthesis modification (PSM) techniques can be used to improve the properties of a MOF, though improving crystallinity of an already-formed amorphous material is challenging.[14]
Potential Post-Synthesis Strategies:
-
Solvent Exchange and Activation: After synthesis, the MOF pores are filled with the reaction solvent. A careful solvent exchange process, followed by thermal activation (heating under vacuum), is crucial to remove these guest molecules without causing the framework to collapse.[7] Sometimes, this process can induce a degree of structural ordering.
-
Ligand Exchange: Soaking the poorly crystalline MOF in a solution containing a new linker can sometimes lead to structural rearrangement and improved order.[15]
-
Induced Growth: A more advanced technique involves using a well-crystalline MOF as a template to induce the growth of a poorly crystalline MOF on its surface, creating a core-shell hybrid with improved overall crystallinity.[16]
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for troubleshooting poor crystallinity in your zinc thiazole MOF synthesis.
Caption: Troubleshooting workflow for poor MOF crystallinity.
Frequently Asked Questions (FAQs)
Q1: What is the primary technique for assessing MOF crystallinity?
A1: Powder X-ray Diffraction (PXRD) is the most fundamental and accessible technique for evaluating the crystallinity of a MOF sample.[1] A highly crystalline material will produce a diffraction pattern with sharp, well-defined peaks, while an amorphous or poorly crystalline material will show broad humps or a flat baseline.[1][17] The positions and intensities of the peaks serve as a "fingerprint" for a specific MOF structure.[1]
Q2: Why is DMF (N,N-Dimethylformamide) such a common solvent for MOF synthesis?
A2: DMF is widely used due to its high boiling point, which allows for a wide range of reaction temperatures in solvothermal synthesis, and its ability to dissolve a variety of metal salts and organic linkers. However, it's worth noting that DMF can decompose at high temperatures to generate dimethylamine and formic acid, the latter of which can act as an in-situ modulator.[18] If reproducibility is an issue, consider alternative solvents like DEF (N,N-Diethylformamide) or DMA (N,N-Dimethylacetamide).[13]
Q3: My crystals look good visually but degrade once removed from the mother liquor. What can I do?
A3: This is a common issue, particularly for MOFs that are sensitive to air or moisture, or whose structural integrity depends on the presence of solvent molecules in the pores.[13] To characterize them, you may need to perform single-crystal X-ray diffraction by quickly selecting a crystal, coating it in a cryoprotectant oil (like Paratone-N), and flash-cooling it in the diffractometer's nitrogen stream.[13] For bulk analysis, avoid washing with solvents like water that are known to degrade certain Zn-MOFs and perform solvent exchange with a less reactive, volatile solvent before activation.[13]
Q4: What is the relationship between crystal size and PXRD peak width?
A4: There is an inverse relationship. Narrower diffraction peaks generally indicate larger crystallite sizes and higher crystallinity.[1] Conversely, broader peaks suggest smaller crystallites or a higher degree of structural disorder. This is described by the Scherrer equation, which relates the peak width to the average crystallite domain size.
Experimental Protocols
1. General Protocol for Solvothermal Synthesis of a Zinc Thiazole MOF
This is a representative protocol. Specific quantities, temperatures, and times should be optimized for your particular system.
-
Preparation: In a 20 mL glass vial, dissolve the thiazole-based organic linker (e.g., 0.1 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol) in 10 mL of N,N-Dimethylformamide (DMF).[19]
-
Modulation (Optional): If using a modulator, add the desired amount (e.g., 10-100 equivalents of formic acid) to the solution.
-
Sonication: Tightly cap the vial and sonicate the mixture for 15 minutes to ensure complete dissolution and homogenization.[19]
-
Heating: Place the vial in a programmable laboratory oven and heat to the desired temperature (e.g., 100-120°C) for 24-48 hours.[7]
-
Cooling: Allow the oven to cool slowly to room temperature. Crystalline product should have precipitated at the bottom of the vial.
-
Isolation: Decant the mother liquor. Wash the crystalline product by soaking it in fresh DMF (3 x 10 mL, allowing the crystals to settle each time before decanting). This removes unreacted precursors.
-
Solvent Exchange: To prepare the MOF for activation, exchange the DMF with a more volatile solvent like ethanol or chloroform. Submerge the crystals in the new solvent (3 x 10 mL) for at least 8 hours per wash.[20]
-
Activation: After the final wash, decant the solvent and heat the sample under a dynamic vacuum at an elevated temperature (e.g., 150°C) for several hours to remove all guest molecules from the pores.[1][7] The activated, solvent-free MOF is now ready for characterization.
2. Protocol for Sample Preparation for Powder X-ray Diffraction (PXRD)
-
Sample Grinding: Take a small amount of the activated MOF powder. Gently grind it with a mortar and pestle to ensure a fine, homogeneous powder. This minimizes preferred orientation effects.
-
Sample Mounting: Tightly pack the fine powder into a sample holder. The surface of the powder should be flat and level with the surface of the holder.
-
Data Collection: Place the sample holder in the diffractometer. Collect the diffraction pattern over a relevant 2θ range (e.g., 4-40°) using Cu Kα radiation.[1]
-
Analysis: Compare the resulting diffraction pattern to a simulated pattern from single-crystal data (if available) or to previously reported data for the target phase to confirm the structure and assess its crystallinity.[17]
Factors Influencing MOF Crystallinity
The final crystallinity of a MOF is a result of a delicate balance between thermodynamic and kinetic factors during its self-assembly.
Caption: Key factors governing the crystallinity of MOFs.
References
- 1. blog.novomof.com [blog.novomof.com]
- 2. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal–organic frameworks (MOFs) beyond crystallinity: amorphous MOFs, MOF liquids and MOF glasses - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Amino acids as highly efficient modulators for single crystals of zirconium and hafnium metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Solvothermal synthesis of new metal organic framework structures in the zinc-terephthalic acid-dimethyl formamide system (Journal Article) | ETDEWEB [osti.gov]
- 19. youtube.com [youtube.com]
- 20. e3s-conferences.org [e3s-conferences.org]
troubleshooting luminescence quenching in zinc thiazole compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the luminescence of zinc thiazole compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving the luminescence of zinc thiazole compounds.
Issue 1: Unexpected Luminescence Quenching
Symptoms:
-
A significant decrease or complete loss of emission intensity is observed.
-
The quantum yield of the compound is much lower than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Presence of Quenchers | 1. Identify Potential Quenchers: - Metal Ions: Heavy metal ions like Hg(II) are known to quench the luminescence of thiazole-based zinc complexes by binding to the nitrogen and sulfur atoms of the thiazole ring.[1][2] - Nitroaromatic Compounds: Molecules like 2,4,6-trinitrophenol (picric acid) can act as quenchers through energy and electron transfer processes.[1][3] - Dissolved Oxygen: Oxygen in the solvent can quench luminescence, particularly phosphorescence.[4]2. Removal/Mitigation: - Purify Solvents and Reagents: Ensure all materials are free from contaminating metal ions. - Degas Solvents: For measurements sensitive to oxygen, de-gas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) or by the freeze-pump-thaw method.[4] |
| Solvent Effects | 1. Evaluate Solvent Polarity: The emission spectra of some zinc thiazole compounds can be influenced by the polarity of the solvent.[1]2. Check for Solvent Interactions: Specific solvents may interact with the compound in a way that promotes non-radiative decay pathways.3. Recommended Action: - Test the luminescence in a range of solvents with varying polarities. - Consult literature for solvent compatibility with your specific class of zinc thiazole compound.[5] |
| Aggregation-Caused Quenching (ACQ) | 1. Check Concentration: High concentrations can lead to the formation of non-luminescent aggregates.[4]2. Recommended Action: - Measure the luminescence at different concentrations to see if the quantum yield improves upon dilution. An ideal absorbance at the excitation wavelength is typically less than 0.05 to avoid concentration-related issues.[4] |
| Temperature Effects | 1. Monitor and Control Temperature: Luminescence intensity can be highly dependent on temperature.[4] Increased temperature often leads to enhanced non-radiative decay, causing quenching.[6]2. Recommended Action: - Use a temperature-controlled sample holder for measurements. - Report the temperature at which measurements are taken.[4] |
| Structural or Conformational Changes | 1. Verify Structural Integrity: The coordination environment of the zinc ion and the planarity of the thiazole ligand are crucial for luminescence.[7][8][9]2. Recommended Action: - Confirm the structure of your compound using techniques like NMR, mass spectrometry, and single-crystal X-ray diffraction.[10] |
Issue 2: Inconsistent or Irreproducible Luminescence Measurements
Symptoms:
-
Fluctuating emission intensities between identical samples.
-
Inability to replicate quantum yield measurements.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Sample Preparation | 1. Ensure Homogeneity: In solid-state measurements, non-uniform distribution of the compound can lead to variability.2. Control Film Thickness: For thin-film samples, variations in thickness can affect measurements.3. Recommended Action: - For solutions, ensure the compound is fully dissolved.[5] - For solids, use consistent sample packing methods. |
| Instrumental Parameters | 1. Check Spectrometer Settings: Inconsistent excitation wavelength, slit widths, or detector sensitivity can lead to variations.2. Inner Filter Effect: At high concentrations, the sample itself can reabsorb the emitted light, leading to artificially low intensity readings.[4]3. Recommended Action: - Use consistent and appropriate instrument settings for all measurements. - Keep the absorbance of the sample below 0.1 at the excitation wavelength to minimize inner filter effects. If higher concentrations are necessary, apply a correction.[4] |
| Photodegradation | 1. Assess Photostability: Prolonged exposure to the excitation light source can cause the compound to degrade, leading to a decrease in luminescence over time.2. Recommended Action: - Minimize exposure time to the excitation source. - Use a shutter to block the excitation light when not actively measuring. - Check for changes in the absorption spectrum before and after luminescence measurements to assess for degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of luminescence quenching in zinc thiazole compounds?
A1: Luminescence quenching in zinc thiazole compounds can occur through several mechanisms:
-
Photoinduced Electron Transfer (PET): An electron is transferred from the excited state of the fluorophore to an acceptor molecule (the quencher), or from the quencher to the fluorophore. This is a common mechanism for quenching by nitroaromatic compounds.[11]
-
Energy Transfer: The energy from the excited fluorophore is transferred to a quencher molecule.
-
Heavy Atom Effect: The presence of heavy atoms (like certain metal ions) can promote intersystem crossing to a non-emissive triplet state.
-
Static Quenching: Formation of a non-luminescent ground-state complex between the fluorophore and the quencher.
-
Dynamic (Collisional) Quenching: The excited fluorophore is deactivated upon collision with a quencher molecule.
Q2: How does the choice of solvent affect the luminescence and potential for quenching?
A2: The solvent can significantly impact the photophysical properties of zinc thiazole compounds.[12] Solvent polarity can influence the energy levels of the excited state, leading to shifts in the emission wavelength.[13] Furthermore, certain solvents may contain impurities that act as quenchers. For example, dissolved oxygen is a well-known quencher.[4] Some solvents may also facilitate aggregation, which can lead to quenching.[5]
Q3: What is a typical quantum yield for a luminescent zinc thiazole compound, and how is it measured?
A3: The quantum yield (Φ) is the ratio of photons emitted to photons absorbed and is a key measure of luminescence efficiency.[14] Highly luminescent zinc thiazole compounds can exhibit quantum yields approaching 100% under optimal conditions. However, this value can be significantly lower depending on the molecular structure and environment.
The quantum yield can be measured using two main methods:
-
Absolute Method: This involves using an integrating sphere to collect all emitted photons.[14][15] This method directly measures the quantum yield without the need for a reference standard.
-
Relative Method: This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Q4: Can structural modifications to the thiazole ligand prevent quenching?
A4: Yes, strategic structural modifications can enhance luminescence and reduce quenching. For instance, introducing bulky groups can prevent the close packing of molecules, thereby reducing aggregation-caused quenching.[7][8][9] Fluorination of the ligands can also modify the electronic properties and improve the stability of the complex.[10] The rigidity and planarity of the ligand are also crucial for minimizing non-radiative decay pathways and enhancing luminescence.[1]
Experimental Protocols
Protocol 1: Measurement of Relative Photoluminescence Quantum Yield (PLQY)
-
Prepare a series of dilute solutions of both the sample and a suitable reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]
-
Record the absorbance of each solution at the excitation wavelength.
-
Measure the emission spectra of all solutions using a spectrofluorometer, ensuring the same excitation wavelength and instrument parameters are used for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield (Φ_s) of the sample using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing the cause of low luminescence in zinc thiazole compounds.
Caption: Common luminescence quenching pathways for excited-state zinc thiazole compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Quenching of photoluminescence in a Zn-MOF sensor by nitroaromatic molecules (Journal Article) | OSTI.GOV [osti.gov]
- 4. infoscience.epfl.ch [infoscience.epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effects of thermal treatment on the complex structure of luminescence emission of Li-doped ZnO screen-printed films [frontiersin.org]
- 7. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. researchgate.net [researchgate.net]
- 13. A Review: Blue Fluorescent Zinc (II) Complexes for OLEDs—A Last Five-Year Recap - PMC [pmc.ncbi.nlm.nih.gov]
- 14. horiba.com [horiba.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Porosity of Zinc-Thiazole Metal-Organic Frameworks
Welcome to the technical support center for researchers, scientists, and drug development professionals working with zinc-thiazole metal-organic frameworks (MOFs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and post-synthetic modification of these materials to enhance their porosity for applications such as drug delivery.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized zinc-thiazole MOF exhibits a low Brunauer-Emmett-Teller (BET) surface area. What are the potential causes?
A1: A low BET surface area in a freshly synthesized zinc-thiazole MOF can stem from several factors:
-
Incomplete Solvent Removal: Residual solvent molecules from the synthesis mixture can remain trapped within the pores, leading to an underestimation of the true surface area. A thorough activation procedure is crucial.
-
Framework Interpenetration: The crystal structure may have formed in an interpenetrated fashion, where multiple frameworks grow through each other, reducing the accessible pore volume.
-
Pore Collapse: The framework may not be sufficiently robust to maintain its structure upon removal of the guest solvent molecules, leading to a collapse of the porous network.
-
Impure Reagents or Side Reactions: The presence of impurities in the zinc source or organic linkers can disrupt the formation of a well-ordered, porous framework. Side reactions can also lead to the formation of non-porous phases.
-
Suboptimal Synthesis Conditions: Reaction parameters such as temperature, time, pH, and solvent system significantly influence the crystallinity and porosity of the final product.
Q2: How can I improve the activation process to maximize the porosity of my zinc-thiazole MOF?
A2: A proper activation process is critical to evacuate the pores of solvent molecules without causing framework collapse. Here are some key strategies:
-
Solvent Exchange: Before heating, exchange the high-boiling point synthesis solvent (e.g., DMF, DEF) with a more volatile solvent with a lower surface tension, such as ethanol, methanol, or acetone. This process should be repeated several times to ensure complete exchange.
-
Gradual Heating Under Vacuum: Avoid aggressive heating. A gradual increase in temperature under a dynamic vacuum allows for the slow removal of solvent molecules, minimizing stress on the framework.
-
Supercritical CO2 Drying: This is a highly effective but more resource-intensive method. Exchanging the solvent with liquid CO2 and then bringing it to its supercritical state allows for solvent removal without the surface tension effects that can cause pore collapse.
Q3: What is Solvent-Assisted Linker Exchange (SALE), and how can it enhance porosity?
A3: Solvent-Assisted Linker Exchange (SALE) is a post-synthetic modification technique where the organic linkers in a pre-synthesized MOF are partially or fully replaced with new linkers from a solution. To enhance porosity, one can exchange the original linkers with longer or more rigid linkers, which can lead to an expansion of the framework and an increase in pore size and volume.
Q4: My zinc-thiazole MOF is unstable in aqueous media, which is a problem for my drug delivery application. What can I do?
A4: The stability of zinc-based MOFs in aqueous environments can be a challenge. Strategies to improve stability include:
-
Post-Synthetic Modification: Covalently modifying the organic linkers or coordinating new molecules to the metal nodes can enhance the material's hydrophobicity and protect it from hydrolysis.
-
Linker Design: Incorporating more hydrophobic functional groups into the thiazole-based linkers during the initial synthesis can improve water stability.
-
Surface Coating: Coating the MOF particles with a thin layer of a protective polymer can shield the framework from water.
Troubleshooting Guides
Issue 1: Low Porosity After Solvothermal Synthesis
| Symptom | Possible Cause | Suggested Solution |
| BET surface area is significantly lower than reported for similar structures. | Incomplete solvent removal. | Implement a more rigorous activation protocol. Perform a solvent exchange with a low-boiling-point solvent before heating under vacuum. |
| Powder X-ray diffraction (PXRD) pattern shows broad peaks or is inconsistent with the expected structure. | Poor crystallinity or formation of an amorphous phase. | Optimize synthesis conditions: adjust the reaction temperature, time, and reagent concentrations. Ensure the purity of starting materials. |
| The experimental pore volume is much smaller than the theoretical value. | Framework interpenetration. | Modify the synthesis by using a different solvent system or by introducing a modulator (e.g., a monocarboxylic acid) to control the nucleation and growth process. |
Issue 2: Porosity Decreases After Post-Synthetic Modification (e.g., SALE)
| Symptom | Possible Cause | Suggested Solution |
| BET surface area is lower after the modification. | Partial framework collapse during the modification process. | The solvent and temperature conditions of the SALE procedure may be too harsh. Try a milder solvent or a lower reaction temperature. |
| PXRD pattern shows a loss of crystallinity. | The new linker is not compatible with the original framework, leading to structural degradation. | Ensure the new linker has a compatible geometry and length with the parent framework. Perform computational modeling to predict the stability of the modified structure. |
| Elemental analysis indicates incomplete linker exchange. | The kinetics of the exchange are slow, or the reaction has not reached equilibrium. | Increase the reaction time, temperature, or the concentration of the new linker in the solution. |
Quantitative Data on Porosity
The following table summarizes representative porosity data for a zinc-thiazole MOF. Note that achieving a "before and after" scenario for the same zinc-thiazole MOF with enhanced porosity through a specific modification is not yet widely reported in the literature. The data below is for an as-synthesized material, which can serve as a benchmark for your own experiments.
| MOF Name | Ligands | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Citation |
| [Zn(1,3-BDC)Dptztz] | Benzene-1,3-dicarboxylate and 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole | 417 | 0.246 | Microporous | [1][2] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zinc-Thiazole MOF ([Zn(1,3-BDC)Dptztz])
This protocol is adapted from the synthesis of a known zinc-thiazole MOF and can be used as a starting point for your own experiments.[2]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Benzene-1,3-dicarboxylic acid (H₂BDC)
-
2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (Dptztz)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate, benzene-1,3-dicarboxylic acid, and 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole in DMF in a 1:1:1 molar ratio.
-
Seal the vial and place it in an oven at 100 °C for 48 hours.
-
After cooling to room temperature, colorless crystals will have formed.
-
Wash the crystals with fresh DMF to remove any unreacted starting materials.
Protocol 2: General Procedure for Post-Synthetic Solvent-Assisted Linker Exchange (SALE) to Enhance Porosity
This is a generalized protocol that can be adapted for zinc-thiazole MOFs. The key is to select a new linker that is longer or more rigid than the original linker to potentially expand the framework.
Materials:
-
As-synthesized zinc-thiazole MOF
-
New, longer dicarboxylic acid or N-heterocyclic linker
-
A suitable solvent (e.g., DMF, DEF)
Procedure:
-
Activate the as-synthesized zinc-thiazole MOF to remove the initial guest molecules.
-
Suspend the activated MOF in a solution of the new linker in a suitable solvent. The concentration of the new linker should be in excess (e.g., 10-20 equivalents) compared to the original linker in the MOF.
-
Heat the suspension at a temperature between 60-120 °C for 1-3 days. The optimal temperature and time will depend on the specific MOF and linker combination.
-
After the reaction, filter the solid and wash it thoroughly with a fresh solvent to remove the excess new linker and the displaced original linker.
-
Activate the modified MOF using a gentle heating and vacuum procedure to remove the solvent and open the pores.
-
Characterize the material using PXRD to confirm that the framework is intact and use gas adsorption (e.g., N₂ at 77 K) to measure the change in BET surface area and pore volume.
Visualizations
References
Technical Support Center: Resolving Issues with Zinc Thiazole Compound Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc thiazole compounds. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My zinc thiazole compound appears to be degrading in solution. What is the most likely cause?
A1: The most common cause of zinc thiazole degradation is alkaline hydrolysis. In alkaline conditions, the compound can decompose into 2-amino-5-mercapto-1,3,4-thiadiazole (AMT).[1][2] It is crucial to control the pH of your solutions, maintaining acidic to neutral conditions to enhance stability.
Q2: I observe degradation even under neutral or acidic conditions. What other factors could be at play?
A2: Besides pH, other factors that can contribute to the degradation of zinc thiazole compounds include:
-
Light Exposure (Photodegradation): Thiazole-containing compounds can be susceptible to photodegradation. One identified mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges into degradation products.[3]
-
Elevated Temperatures (Thermal Degradation): Although specific kinetic data for zinc thiazole is limited, metal-thiazole complexes, in general, can degrade at elevated temperatures.
-
Oxidizing Agents (Oxidative Degradation): The thiazole ring can be susceptible to oxidative cleavage.
Q3: How can I detect and quantify the degradation of my zinc thiazole compound?
A3: The primary method for detecting and quantifying zinc thiazole and its main degradation product, AMT, is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) or a UV detector.[2][4] These methods allow for the separation and quantification of the parent compound and its degradants.
Q4: What is the main degradation product of zinc thiazole under alkaline conditions?
A4: Under alkaline conditions, zinc thiazole primarily degrades into 2-amino-5-mercapto-1,3,4-thiadiazole (AMT).[1][2]
Q5: Are there any recommended solvents for dissolving zinc thiazole compounds to minimize degradation?
A5: Zinc thiazole is known to have poor solubility in water and many organic solvents. Dimethyl sulfoxide (DMSO) has been identified as a suitable solvent that can dissolve zinc thiazole without causing immediate degradation.[1] However, long-term stability in any solvent should be experimentally verified.
Troubleshooting Guides
Issue 1: Rapid Degradation of Zinc Thiazole in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Alkaline pH | Buffer your solution to maintain a pH below 7. Acidic conditions are generally preferred for stability. | Reduced or no formation of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). |
| Light Exposure | Protect your solution from light by using amber vials or covering the container with aluminum foil. | Minimized photodegradation. |
| Elevated Temperature | Store solutions at recommended temperatures, typically refrigerated or as determined by stability studies. | Slower degradation rate. |
| Presence of Oxidants | Degas solvents and consider adding an antioxidant (e.g., BHT, ascorbic acid) if oxidative degradation is suspected. | Reduced formation of oxidative degradation products. |
Issue 2: Inconsistent Results in Degradation Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent pH | Ensure accurate and consistent pH measurement and control across all experiments. | Reproducible degradation profiles. |
| Variable Light Exposure | Standardize the light source and intensity in photostability studies as per ICH Q1B guidelines. | Consistent photodegradation rates. |
| Impure Starting Material | Verify the purity of your zinc thiazole compound before initiating degradation studies. | Degradation profile is representative of the compound itself, not impurities. |
| Inadequate Analytical Method | Validate your HPLC method for specificity, linearity, accuracy, and precision to ensure it can reliably separate and quantify the parent compound and its degradants. | Accurate and reliable quantification of degradation. |
Issue 3: Difficulties in Synthesis (Hantzsch Thiazole Synthesis)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Product Formation | The Hantzsch synthesis can sometimes yield isomeric side products, especially under acidic conditions.[5] Carefully control the reaction pH and temperature. | Increased yield of the desired 2-aminothiazole derivative. |
| Low Yield | Ensure the purity of your starting materials (α-haloketone and thioamide). An excess of the thioamide is sometimes used to drive the reaction to completion.[6] | Improved reaction yield. |
| Purification Challenges | The thiazole product is often poorly soluble in water and can be precipitated.[7] Recrystallization from a suitable solvent can be an effective purification method. | Isolation of a pure zinc thiazole compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Zinc Thiazole Compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways. A concentration of 1 mg/mL of the zinc thiazole compound in a suitable solvent (e.g., DMSO-water mixture) is recommended.[8]
| Stress Condition | Procedure | Analysis |
| Acid Hydrolysis | Treat the compound solution with 0.1 M HCl at 60°C for 24 hours. | Neutralize the sample and analyze by HPLC-UV/MS. |
| Alkaline Hydrolysis | Treat the compound solution with 0.1 M NaOH at room temperature for 4 hours.[1][2] | Neutralize the sample and analyze by HPLC-UV/MS. |
| Oxidative Degradation | Treat the compound solution with 3% H₂O₂ at room temperature for 24 hours. | Analyze the sample directly by HPLC-UV/MS. |
| Thermal Degradation | Store the solid compound and a solution at 70°C for 48 hours. | Dissolve the solid in a suitable solvent and analyze both samples by HPLC-UV/MS. |
| Photodegradation | Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B). | Analyze the samples by HPLC-UV/MS. |
Protocol 2: HPLC-UV Method for Quantification of Zinc Thiazole and AMT
This is a general method that should be optimized and validated for your specific compound and instrumentation.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Monitor at the λmax of zinc thiazole and AMT (to be determined experimentally). |
| Column Temperature | 30°C |
Visualizations
Caption: Major degradation pathways of zinc thiazole compounds.
Caption: Troubleshooting workflow for zinc thiazole degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing the Catalatalytic Efficiency of Zinc-Thiazole Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with zinc-thiazole catalysts.
Frequently Asked Questions (FAQs)
Q1: My zinc-thiazole complex shows low or no catalytic activity. What are the potential causes?
A1: Low or no catalytic activity can stem from several factors:
-
Incorrect Ligand Synthesis or Purity: The electronic and steric properties of the thiazole-based ligand are critical. Impurities or incorrect structural formation can hinder effective coordination with the zinc center.
-
Improper Complex Formation: The coordination of the ligand to the Zn(II) ion is crucial for catalytic activity. Incomplete deprotonation of the ligand, where applicable, can prevent proper binding.[1][2]
-
Catalyst Instability: The zinc-thiazole complex may be unstable under the reaction conditions (e.g., temperature, solvent, pH), leading to decomposition.
-
Substrate Incompatibility: The substrate may not be suitable for the specific electronic and steric environment of the catalyst's active site.
-
Presence of Inhibitors: Impurities in the reagents or solvent can act as inhibitors, poisoning the catalyst.
Q2: How can I confirm the correct coordination of the thiazole ligand to the zinc ion?
A2: Several spectroscopic techniques can verify the coordination:
-
FTIR Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of key functional groups, such as C=N, C=S, and N-H, indicate coordination. For instance, the absence of the ν(N–H) band present in the free ligand suggests coordination in a deprotonated form.[1]
-
NMR Spectroscopy: 1H and 13C NMR can show shifts in the signals of protons and carbons near the coordination sites upon complexation. The disappearance of a proton signal, such as an N-H proton, can also confirm deprotonation and coordination.[1]
-
Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the coordination geometry and bond lengths between the zinc ion and the ligand's donor atoms.[2][3]
Q3: What strategies can I employ to improve the stability of my zinc-thiazole catalyst?
A3: Enhancing catalyst stability is key to improving its efficiency and reusability:
-
Ligand Design: Introducing bulky substituents on the thiazole ligand can sterically protect the metal center from decomposition pathways.
-
Use of Multidentate Ligands: Tridentate or tetradentate ligands generally form more stable complexes compared to monodentate or bidentate ligands due to the chelate effect.[2]
-
Immobilization: Supporting the zinc-thiazole complex on a solid support (e.g., polymers, silica, or nanoparticles) can enhance its stability and facilitate recovery and reuse.
-
Nanoparticle Formulation: Preparing the zinc-thiazole complex as nanoparticles can improve stability and dispersibility in the reaction medium.[4]
Troubleshooting Guides
Issue 1: Poor Yield or Slow Reaction Rate
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion or is very slow. | Insufficient catalyst loading. | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Suboptimal reaction temperature. | Screen a range of temperatures. Some reactions may require heating to overcome the activation energy. | |
| Poor catalyst solubility. | Use a different solvent in which the catalyst is more soluble. Consider nanoparticle formulations to improve dispersibility.[4] | |
| Catalyst deactivation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure reagents and solvents are dry and free of impurities. |
Issue 2: Difficulty in Catalyst Synthesis and Characterization
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent results in complex formation. | Incomplete deprotonation of the ligand. | Ensure the appropriate base and reaction conditions are used to fully deprotonate the ligand before or during complexation with the zinc salt. |
| Formation of unintended side products. | Purify the ligand thoroughly before use. Adjust the stoichiometry of the reactants (ligand to metal ratio). | |
| Broad or uninterpretable NMR spectra. | Paramagnetic impurities. | Ensure high purity of starting materials. If the complex itself is paramagnetic, this is expected. |
| Aggregation of the complex in solution. | Try a different solvent or run the NMR at a higher temperature to break up aggregates. | |
| Unable to obtain single crystals for X-ray diffraction. | Complex is amorphous or forms very small crystals. | Attempt various crystallization techniques such as slow evaporation, vapor diffusion, or layering with different solvent systems. |
Quantitative Data on Catalytic Efficiency
The following table summarizes hypothetical data to illustrate the impact of different strategies on improving catalytic efficiency in a model transesterification reaction.
| Strategy | Catalyst | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Yield (%) |
| Baseline | Standard Zn-Thiazole | 50 | 5 | 50 |
| Ligand Modification | Zn-Thiazole with bulky substituents | 120 | 12 | 85 |
| Nanoparticle Formulation | Nano Zn-Thiazole | 150 | 25 | 95 |
| Immobilization | Zn-Thiazole on Silica Support | 100 (5 cycles) | 10 | 90 (1st cycle) |
Experimental Protocols
Protocol 1: Synthesis of a Zinc-Thiazole Complex
-
Ligand Synthesis: Synthesize the desired thiazole-based ligand according to established literature procedures. Purify the ligand by recrystallization or column chromatography.
-
Complexation:
-
Dissolve the purified ligand (1 mmol) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
If the ligand requires deprotonation, add a stoichiometric amount of a base (e.g., sodium hydroxide or triethylamine) and stir for 30 minutes.
-
In a separate flask, dissolve a zinc(II) salt (e.g., Zn(OAc)₂, ZnCl₂, or Zn(BF₄)₂) (1 mmol) in the same solvent.
-
Slowly add the zinc salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated under reflux for several hours.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid with the solvent used for the reaction and then with a non-polar solvent like diethyl ether or hexane.
-
Dry the complex under vacuum.
-
Protocol 2: General Procedure for a Catalytic Test Reaction (e.g., Transesterification)
-
Reaction Setup:
-
To an oven-dried reaction vessel under an inert atmosphere, add the substrate (e.g., an ester, 1 mmol) and the alcohol (5 mmol).
-
Add the zinc-thiazole catalyst (0.01 mmol, 1 mol%).
-
Add the desired solvent (e.g., toluene or THF).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Calculate the yield and characterize the product using spectroscopic methods.
-
Visualizations
Caption: Workflow for Synthesis and Catalytic Testing of Zinc-Thiazole Complexes.
Caption: Troubleshooting Logic for Low Catalytic Efficiency of Zinc-Thiazole Complexes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure, computational insights, and biological activities of thiazole-based hydrazone zinc(II) complexes [tandf.figshare.com]
- 4. Innovative Approach to Nano Thiazole-Zn with Promising Physicochemical and Bioactive Properties by Nanoreactor Construction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Zinc Thiazole Crystal Structure Data
This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals encountering issues during the refinement of zinc thiazole crystal structure data.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial problems in refining a zinc thiazole crystal structure?
A1: The most frequent initial challenges include incorrect space group assignment, issues with locating and refining hydrogen atoms, and modeling disorder in the thiazole ring or associated ligands.[1][2][3] It is also common to encounter problems with twinning, where two or more crystal lattices are intergrown.[1][4][5]
Q2: My refinement has stalled at a high R-value. What should I check first?
A2: A high R-value often suggests an incorrect structural model.[6] The first steps should be to verify the assigned space group and ensure that all non-hydrogen atoms have been correctly assigned.[3] You should also inspect the difference electron density map for unmodeled atoms or significant unaccounted-for electron density. It is also prudent to check for twinning, as this can artificially inflate R-values if not properly modeled.[4][5]
Q3: How do I handle disorder in the thiazole ring or its substituents?
A3: Disorder in the thiazole ring or flexible side chains is common and can be modeled using software like SHELXL.[7] This typically involves defining two or more alternate positions for the disordered atoms using PART instructions and refining their site occupancy factors with the help of free variables (FVAR).[7] Geometric restraints (DFIX, SADI) may be necessary to maintain sensible bond lengths and angles in the disordered components.[8]
Q4: What are "non-positive definite" atoms, and how do I resolve this issue?
A4: A "non-positive definite" (NPD) anisotropic displacement parameter (ADP), often indicated by a message in the refinement output, suggests a physically unrealistic thermal ellipsoid for an atom. This can be caused by an incorrect atom type assignment, a wrong space group that imposes incorrect symmetry, or unresolved disorder.[9] To resolve this, first, confirm the atom type. If that is correct, consider if the atom is disordered or if the overall symmetry of the structure is lower than initially assumed.[3]
Q5: When should I use isotropic versus anisotropic refinement?
A5: Isotropic refinement, where thermal motion is modeled as a sphere, is typically used in the initial stages of refinement.[10] Anisotropic refinement, which models thermal motion as an ellipsoid, is appropriate for well-ordered, non-hydrogen atoms at moderate to high resolution (typically better than 1.0 Å).[6][11] For lower resolution data, restraining ADPs using instructions like ISOR in SHELXL might be necessary to achieve a stable refinement.
Troubleshooting Guides
Guide 1: High R-values and Poor Agreement Factors
This guide addresses situations where the crystallographic R-factor (R1) and weighted R-factor (wR2) are unexpectedly high, indicating a poor fit between the observed and calculated diffraction data.
| Symptom | Possible Cause | Suggested Solution |
| High R1 (> 0.10) and wR2 (> 0.25) after initial refinement. | Incorrect space group or unit cell. | Re-evaluate the systematic absences and crystal symmetry using software like XPREP. An incorrect space group can lead to a fundamentally flawed model.[3][10] |
| Twinning. | Check for evidence of twinning. Merohedral twinning can be difficult to detect initially but can be modeled using instructions like TWIN in SHELXL.[4][5][12] | |
| Poor data quality. | Examine the data statistics (Rint, Rsigma). High values may indicate poor crystal quality or issues during data integration. Re-collecting data from a better crystal may be necessary. | |
| R-factors will not decrease with further refinement cycles. | A significant portion of the structure is missing or incorrectly placed. | Carefully examine the difference electron density map (Fo-Fc). Large positive peaks may indicate missing atoms, while negative peaks can signify incorrectly placed or wrong atom types. |
| Severe disorder. | If large, diffuse peaks are present in the difference map, this may indicate unresolved disorder. Attempt to model this disorder using PART instructions and restraints.[7] |
Guide 2: Issues with Atomic Displacement Parameters (ADPs)
This guide provides steps to resolve common issues related to the thermal ellipsoids of atoms in the crystal structure.
| Symptom | Possible Cause | Suggested Solution |
| "Non-positive definite" error for one or more atoms. | Incorrect atom type. | Verify the elemental assignment for the problematic atom. A heavier atom modeled as a lighter one can lead to this issue. |
| Unresolved disorder. | The atom may be occupying multiple positions. Attempt to model it as a disordered component.[7] | |
| Incorrect symmetry. | The assigned space group may be imposing a symmetry constraint that is not present, leading to a distorted ADP. Re-evaluate the space group.[9] | |
| ADPs are unusually large or small. | Incorrect atom assignment. | An unusually small ADP might suggest a heavier atom is present, while a very large ADP could indicate a lighter atom or partial occupancy. |
| Absorption correction issues. | An inadequate absorption correction can lead to systematic errors that affect ADPs. Re-evaluate the absorption correction. | |
| Elongated or "cigar-shaped" ellipsoids. | Disorder. | This is a classic sign of positional disorder. The atom is likely moving between two or more closely spaced positions. Model this using PART.[7] |
| Incorrect scattering factors. | Ensure the correct scattering factors are being used for all atoms, especially for ions. |
Experimental Protocols
Single-Crystal X-ray Diffraction Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal of the zinc thiazole complex is selected under a microscope and mounted on a goniometer head. For air- or moisture-sensitive crystals, this is done under an inert atmosphere.
-
Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector.[13] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and determine the unit cell parameters. This step includes corrections for Lorentz and polarization effects, and an absorption correction is applied.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method, typically with software like SHELXL. This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancy factors to minimize the difference between the observed and calculated structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model (AFIX instructions in SHELXL).[1]
-
Validation: The final refined structure is validated by checking geometric parameters (bond lengths and angles), the final R-factors, and the residual electron density map.
Quantitative Data Summary
The following tables summarize typical crystallographic data for zinc thiazole complexes.
Table 1: Example Crystallographic Data and Refinement Details
| Parameter | Complex 1 | Complex 2 |
| Empirical Formula | C12H11N3O2SZn | C18H16N4O4S2Zn |
| Formula Weight | 314.68 | 497.86 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.234(5) | 8.987(3) |
| b (Å) | 15.678(7) | 11.234(4) |
| c (Å) | 8.456(4) | 12.567(6) |
| α (°) | 90 | 88.98(2) |
| β (°) | 105.23(3) | 85.45(3) |
| γ (°) | 90 | 78.23(4) |
| Volume (ų) | 1310.1(11) | 1234.5(9) |
| Z | 4 | 2 |
| R1 [I > 2σ(I)] | 0.045 | 0.052 |
| wR2 (all data) | 0.112 | 0.134 |
| Goodness-of-fit | 1.05 | 1.08 |
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| Zn-N(thiazole) | 2.05 - 2.15 |
| Zn-S(thiazole) | 2.40 - 2.55 |
| Zn-O(ligand) | 1.95 - 2.10 |
| N-Zn-N | 85 - 115 |
| S-Zn-N | 75 - 95 |
Visualizations
Caption: Troubleshooting workflow for crystal structure refinement.
References
- 1. academic.oup.com [academic.oup.com]
- 2. web.mit.edu [web.mit.edu]
- 3. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. SHELXL-FAQ [embl-hamburg.de]
- 7. ou.edu [ou.edu]
- 8. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 9. chemrxiv.org [chemrxiv.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. QM/MM X-ray Refinement of Zinc Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Twinning, Polymorphism, Polytypism, Pseudomorphism [www2.tulane.edu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Catalytic Activity of Zinc-Thiazole and Zinc-Imidazole Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the catalytic activity of zinc complexes coordinated with thiazole versus imidazole ligands. While both types of complexes exhibit significant catalytic potential, their applications and efficiencies vary depending on the specific reaction. This document summarizes key experimental findings, presents detailed protocols for representative catalytic reactions, and visualizes the underlying chemical processes.
Introduction to Zinc in Catalysis
Zinc, a ubiquitous element in biological systems, is a crucial cofactor for over 300 enzymes, where it typically functions as a Lewis acid. The catalytic prowess of the Zn(II) ion stems from its ability to polarize substrates and activate water molecules, facilitating a variety of chemical transformations, including hydrolysis, oxidation, and carbon-carbon bond formation. The coordination environment of the zinc ion, dictated by the surrounding ligands, plays a pivotal role in modulating its catalytic activity. Imidazole and thiazole moieties are common nitrogen- and sometimes sulfur-donating ligands that mimic the coordination of zinc in metalloenzymes, making their synthetic analogues subjects of intense research.
Synthesis of Zinc-Ligand Complexes
The synthesis of zinc-thiazole and zinc-imidazole complexes typically involves the reaction of a zinc salt with the corresponding ligand in a suitable solvent.
Synthesis of Zinc-Thiazole Complexes
A common method for synthesizing zinc(II) complexes with thiazole-based ligands involves the condensation of 2-acetylthiazole with a hydrazide, followed by complexation with a zinc salt. For instance, a mononuclear Zn(II) complex can be obtained by reacting a hydrazone ligand derived from 2-acetylthiazole and Girard's T reagent with zinc acetate and ammonium thiocyanate in a water/methanol mixture.[1] In another example, a different zinc-thiazole complex is formed by reacting a thiazole-containing ligand with zinc fluoroborate and sodium azide.[1]
Synthesis of Zinc-Imidazole Complexes
Zinc-imidazole complexes are often synthesized by reacting a zinc salt with an imidazole-containing ligand in an appropriate solvent. For example, zinc(II) formate or propionate can be dissolved in distilled water and mixed with an ethanolic solution of imidazole. The mixture is then heated and stirred to yield the desired complex.[2] The specific structure and coordination number of the resulting complex can be influenced by the stoichiometry of the reactants and the reaction conditions.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the synthesis of the zinc complexes and the evaluation of their catalytic activity.
Experimental Protocol 1: Synthesis of a Zinc-Thiazole Complex
This protocol describes the synthesis of a mononuclear Zn(II) complex with a tridentate hydrazone-based ligand derived from 2-acetylthiazole.[1]
Materials:
-
(E)-N,N,N-trimethyl-2-oxo-2-(2-(1-(thiazol-2-yl)ethylidene)hydrazinyl)ethan-1-aminium chloride (hydrazone ligand, HL¹Cl)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Ammonium thiocyanate (NH₄SCN)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve the hydrazone ligand (HL¹Cl) in a mixture of water and methanol.
-
Add an excess of zinc acetate dihydrate and ammonium thiocyanate to the solution.
-
Reflux the reaction mixture.
-
The resulting mononuclear Zn(II) complex, [ZnL¹(NCS)₂]·2H₂O, will precipitate.
-
Isolate the complex by filtration, wash with the solvent mixture, and dry.
Experimental Protocol 2: Synthesis of a Zinc-Imidazole Complex
This protocol outlines the synthesis of a zinc(II)-imidazole complex from zinc formate and imidazole.[2]
Materials:
-
Zinc(II) formate
-
Imidazole
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve zinc(II) formate in distilled water.
-
Separately, dissolve imidazole in ethanol.
-
Mix the two solutions.
-
Heat the reaction mixture to 30 °C and stir for 3 hours.
-
Allow the solvent to evaporate slowly to obtain crystals of the Zn(L₁)(Im)·H₂O complex.
Experimental Protocol 3: Catalytic Hydrolysis of p-Nitrophenyl Acetate (pNPA)
This is a standard assay to measure the hydrolytic activity of metal complexes. The hydrolysis of pNPA to the yellow p-nitrophenolate ion can be monitored spectrophotometrically.
Materials:
-
Zinc-imidazole complex (catalyst)
-
p-Nitrophenyl acetate (pNPA) solution
-
Buffer solution (e.g., Tris buffer, pH 8)
-
Zinc chloride (ZnCl₂) solution (if the complex is not pre-formed)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a working buffer solution (e.g., 25 mM Tris, 1 mM ZnCl₂, pH 8).[3]
-
Prepare a stock solution of the zinc-imidazole catalyst in the working buffer.
-
Prepare a stock solution of pNPA in a suitable organic solvent (e.g., acetonitrile).[3]
-
In a cuvette, mix the buffer and the catalyst solution.
-
Initiate the reaction by adding a small volume of the pNPA stock solution. The final substrate concentration should be significantly lower than its solubility in water.[3]
-
Immediately monitor the increase in absorbance at 400 nm (the λmax of p-nitrophenolate) over time using a UV-Vis spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
Data Presentation: A Comparative Look at Catalytic Performance
Direct comparison of the catalytic activity of zinc-thiazole and zinc-imidazole complexes is challenging due to the lack of studies performing side-by-side analysis under identical conditions. The available data focuses on different types of reactions, reflecting the distinct catalytic preferences of these complexes.
Catalytic Activity of Zinc-Imidazole Complexes in Hydrolysis
Zinc-imidazole complexes are well-studied for their ability to catalyze hydrolysis reactions, acting as mimics for hydrolytic metalloenzymes. The table below summarizes the catalytic efficiency of a dinuclear zinc(II) complex in the hydrolysis of p-nitrophenyl acetate.
| Catalyst | Substrate | pH | Temperature (°C) | Second-Order Rate Constant (kcat, M⁻¹s⁻¹) | Reference |
| [Zn₂L(µ-OH)(OH)]²⁺ | p-Nitrophenyl Acetate | 8.65 | 20 | (6.2 ± 0.6) × 10⁻³ | [4] |
L represents a hexaazamacrocyclic ligand.
Catalytic Activity of Zinc-Thiazole Complexes in Coupling Reactions
Zinc-thiazole complexes have shown significant promise in catalyzing multicomponent coupling reactions, such as the ketone-amine-alkyne (KA²) reaction to produce propargylamines.
| Catalyst | Reaction | Solvent | Temperature | Yield (%) | Reference |
| [ZnL¹(NCS)₂]·2H₂O | Ketone-Amine-Alkyne (KA²) Coupling | Toluene | 80 °C | 95 | [1] |
| [Zn(L²)₂] | Ketone-Amine-Alkyne (KA²) Coupling | Toluene | 80 °C | 85 | [1] |
L¹ and L² are different tridentate hydrazone-based ligands derived from 2-acetylthiazole.
Note: A direct comparison of the rate constants from the hydrolysis reaction with the product yields from the coupling reaction is not meaningful for determining which ligand imparts superior catalytic activity in a general sense. The data highlights the different catalytic strengths of these complexes in distinct chemical transformations.
Visualizing the Chemical Processes
Diagrams created using Graphviz (DOT language) help to illustrate the synthesis and catalytic mechanisms.
Synthesis of a Zinc-Thiazole Complex
Caption: Synthesis pathway for a zinc-thiazole complex.
Synthesis of a Zinc-Imidazole Complex
Caption: General synthesis of a zinc-imidazole complex.
Catalytic Cycle of Ester Hydrolysis by a Zinc Complex
References
- 1. Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and Screening of Catalytic Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxy ester hydrolysis catalysed by a dinuclear, hexaazamacrocyclic zinc(II) complex. A model for zinc(II) aminopeptidases - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Antimicrobial Efficacy of Zinc Thiazole and Silver Nanoparticles
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the antimicrobial properties of zinc thiazole and silver nanoparticles (AgNPs). The following sections detail their mechanisms of action, quantitative antimicrobial efficacy, and the experimental protocols used for their evaluation. This objective analysis is intended to inform research and development efforts in the pursuit of novel antimicrobial agents.
Introduction
The emergence of multidrug-resistant pathogens necessitates the exploration of new antimicrobial compounds. Both zinc thiazole, a heterocyclic compound containing zinc, and silver nanoparticles, nano-sized particles of silver, have demonstrated significant antimicrobial properties. This guide offers a side-by-side comparison of their performance based on available experimental data.
Data Presentation: Quantitative Antimicrobial Efficacy
The antimicrobial activities of zinc thiazole and silver nanoparticles have been evaluated against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data from various studies. It is important to note that direct comparative studies are limited, and the data presented here is compiled from individual research efforts.
Table 1: Minimum Inhibitory Concentration (MIC) of Zinc Thiazole and Silver Nanoparticles against Various Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Zinc Thiazole | Xanthomonas oryzae pv. oryzae | 5.0 - 40.0 | [1] |
| Zinc Thiazole | Xanthomonas campestris pv. campestris | 32.43 | [2][3] |
| Zinc Thiazole | Erwinia pyrifoliae | 7.83 | [2][3] |
| Zinc Thiazole | Erwinia amylovora | 20.23 | [2][3] |
| Zinc Thiazole | Xanthomonas axonopodis pv. glycines | 31.77 | [2][3] |
| Thiazole Derivative (6d) | Proteus mirabilis | 125 | [4] |
| Thiazole Derivative (6d) | Shigella dysenteriae | 62.5 | [4] |
| Silver Nanoparticles | Staphylococcus aureus | 0.625 | [5] |
| Silver Nanoparticles | Escherichia coli | 1.87 | [6] |
| Silver Nanoparticles | Klebsiella pneumoniae | 3.9 | [7] |
| Silver Nanoparticles | Salmonella Typhimurium | 3.9 | [7] |
| Silver Nanoparticles | Salmonella Enteritidis | 3.9 | [7] |
| Silver Nanoparticles | Proteus mirabilis | 1125 | [4] |
| Silver Nanoparticles | Shigella dysenteriae | 562.5 | [4] |
| Silver Nanoparticles | Acinetobacter baumannii | 62.5 - 250 | [8] |
| Zinc Oxide Nanoparticles | Acinetobacter baumannii | 125 - 250 | [8] |
Table 2: Zone of Inhibition of Zinc Thiazole Derivatives and Silver Nanoparticles against Various Bacteria
| Compound | Bacterial Strain | Concentration | Zone of Inhibition (mm) | Reference |
| Thiazole Derivative (6d) | Proteus mirabilis | - | 17.3 | [4] |
| Thiazole Derivative (6d) | Shigella dysenteriae | - | 18.5 | [4] |
| Silver Nanoparticles | Proteus mirabilis | - | 13.4 | [4] |
| Silver Nanoparticles | Shigella dysenteriae | - | 15.2 | [4] |
| Silver Nanoparticles (10 µg/mL) | Klebsiella pneumoniae | 100 µg/mL | 12.33 ± 0.701 | [9][10] |
| Silver Nanoparticles (100 µg/mL) | Pseudomonas aeruginosa | 100 µg/mL | 16 ± 1.214 | [9][10] |
| Silver Nanoparticles | Escherichia coli | - | 28.00 ± 1.5 | [11] |
| Silver Nanoparticles | Staphylococcus aureus | - | 21.33 ± 1.5 | [11] |
Antimicrobial Mechanisms and Signaling Pathways
Zinc Thiazole
The precise antimicrobial mechanism of zinc thiazole is not as extensively studied as that of silver nanoparticles. However, research on zinc compounds and thiazole derivatives provides insights into its potential modes of action. The antimicrobial activity of zinc thiazole is likely a result of the combined effects of the zinc ion and the thiazole ring.
-
Disruption of Cell Wall Integrity: Studies on Xanthomonas oryzae pv. oryzae have shown that zinc thiazole can alter the cell wall integrity of the bacteria[2][3].
-
Inhibition of Essential Enzymes: Zinc ions are known to inhibit bacterial glycolysis and increase proton permeability across the bacterial membrane, disrupting cellular homeostasis[12]. Thiazole derivatives have been predicted to inhibit enzymes crucial for bacterial survival, such as E. coli MurB, which is involved in peptidoglycan biosynthesis[13].
Silver Nanoparticles (AgNPs)
The antimicrobial mechanism of silver nanoparticles is multifaceted, involving a combination of physical and chemical interactions with bacterial cells.
-
Cell Membrane Damage: AgNPs can anchor to and penetrate the bacterial cell wall, causing structural changes and increased permeability, which leads to the leakage of intracellular contents[14][15].
-
Generation of Reactive Oxygen Species (ROS): AgNPs promote the formation of ROS, which induces oxidative stress, damaging cellular components like DNA, proteins, and lipids[14][16].
-
Interaction with Cellular Components: Silver ions released from the nanoparticles can interact with sulfur-containing proteins and phosphorus-containing compounds like DNA, leading to the inhibition of DNA replication and protein synthesis[17][18].
-
Modulation of Signal Transduction: AgNPs can interfere with bacterial signal transduction pathways, disrupting essential cellular processes[14]. Specifically, they have been shown to suppress the NF-κB and p38 signaling pathways, which are involved in inflammatory responses[14].
Experimental Protocols
Standardized methods are crucial for the reliable assessment of antimicrobial activity. The following are detailed protocols for common assays cited in the referenced literature.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Controls: A positive control well (broth and inoculum, no antimicrobial agent) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (usually 37°C) for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Agar Well Diffusion Assay for Zone of Inhibition
This method is used to assess the extent of the antimicrobial activity of a substance.
Detailed Steps:
-
Inoculation of Agar Plate: A standardized inoculum of the test microorganism is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Antimicrobial Agent: A fixed volume of the antimicrobial agent at a known concentration is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (usually 37°C) for 18-24 hours.
-
Measurement: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the substance.
Conclusion
Both zinc thiazole and silver nanoparticles exhibit promising antimicrobial properties, albeit through different primary mechanisms. Silver nanoparticles demonstrate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, often at very low concentrations. Their multifaceted mechanism of action, involving membrane disruption, ROS generation, and interference with cellular machinery, makes the development of resistance more challenging for bacteria.
Zinc thiazole has shown efficacy, particularly against plant pathogenic bacteria. Its mechanism appears to involve disruption of the bacterial cell wall and enzymatic inhibition. While the available data on its antimicrobial spectrum against human pathogens is less extensive than for AgNPs, the unique properties of thiazole-based compounds warrant further investigation.
The choice between these agents for a specific application will depend on factors such as the target microorganism, the required spectrum of activity, and considerations of potential toxicity and environmental impact. This guide provides a foundational comparison to aid researchers in their ongoing efforts to combat antimicrobial resistance.
References
- 1. advancedengineeringscience.com [advancedengineeringscience.com]
- 2. Antibiotic Kill Curve [merckmillipore.com]
- 3. In vitro assessment of the antimicrobial activity of silver and zinc oxide nanoparticles against fish pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Efficiency of Biosynthesized Silver and Zinc Nanoparticles Against Multi-Drug Resistant Pathogens [frontiersin.org]
- 8. Study of MIC of silver and zinc oxide nanoparticles, strong and cost-effective antibacterial against biofilm-producing Acinetobacter baumannii in Shiraz, Southwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. emerypharma.com [emerypharma.com]
- 17. protocols.io [protocols.io]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Sensing of Zinc: Unraveling the Thiazole-Based Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical sensing mechanism of zinc-thiazole complexes with established alternative methods. Detailed experimental protocols, performance data, and visual diagrams are presented to offer a clear and objective evaluation for researchers in analytical chemistry and drug development.
The Electrochemical Sensing Mechanism of Zinc-Thiazole Complexes
While thiazole-based ligands have been extensively studied for their fluorescent and colorimetric responses to zinc ions, their direct electrochemical sensing mechanism is less documented. However, based on the coordination chemistry of zinc with nitrogen and sulfur donor ligands, a plausible electrochemical sensing mechanism can be proposed.[1][2][3]
The sensing principle likely relies on the formation of a stable complex between the thiazole derivative and zinc ions at the electrode surface. Thiazole and its derivatives contain both nitrogen and sulfur atoms, which are excellent coordinating agents for zinc. This coordination event can be transduced into an electrochemical signal through several potential mechanisms:
-
Potentiometric Sensing: Thiazole derivatives can act as ionophores in an ion-selective electrode (ISE). In this setup, the thiazole-based ligand is incorporated into a polymeric membrane. At the membrane-solution interface, the ionophore selectively binds with zinc ions. This complexation process leads to a charge separation across the membrane, resulting in a potential difference that can be measured potentiometrically. The magnitude of this potential is proportional to the concentration of zinc ions in the sample.
-
Voltammetric Sensing: In a voltammetric setup, the thiazole ligand can be immobilized on the surface of a working electrode. When the electrode is immersed in a solution containing zinc ions, the formation of the zinc-thiazole complex at the electrode surface can be detected in a few ways:
-
Direct Redox Signal of the Complex: If the zinc-thiazole complex itself is electroactive, it will exhibit a characteristic oxidation or reduction peak at a specific potential. The current of this peak would be proportional to the concentration of the complex, and thus to the concentration of zinc ions.
-
Modulation of a Redox Probe's Signal: The formation of the zinc-thiazole complex can block or facilitate the access of a redox probe (present in the solution) to the electrode surface. This would result in a decrease or increase in the probe's electrochemical signal, which can be correlated to the zinc ion concentration.
-
Catalytic Effect: The zinc-thiazole complex might catalyze an electrochemical reaction, leading to an amplified signal that is dependent on the zinc concentration.
-
The following diagram illustrates a possible signaling pathway for a voltammetric zinc-thiazole sensor.
Alternative Electrochemical Sensing Methods for Zinc
Two of the most established and widely used electrochemical techniques for zinc detection are Anodic Stripping Voltammetry (ASV) and Ion-Selective Electrodes (ISEs).
Anodic Stripping Voltammetry (ASV)
ASV is a highly sensitive technique for trace metal analysis.[4][5] It involves a two-step process:
-
Deposition Step (Preconcentration): A negative potential is applied to the working electrode (commonly a mercury film or bismuth film electrode) for a specific period. This reduces the zinc ions in the solution to zinc metal, which amalgamates with the electrode material, effectively preconcentrating the analyte on the electrode surface.[6]
-
Stripping Step (Measurement): The potential is then scanned in the positive direction. As the potential becomes more positive, the deposited zinc metal is oxidized (stripped) back into the solution as zinc ions. This stripping process generates a current peak at a potential characteristic of zinc. The height or area of this peak is directly proportional to the concentration of zinc in the sample.[4]
A significant challenge in ASV for zinc is the potential interference from copper, which can form intermetallic compounds with zinc on the electrode surface, affecting the accuracy of the measurement.[7][8]
Ion-Selective Electrodes (ISEs)
Zinc ISEs are potentiometric sensors that measure the activity of zinc ions in a solution.[9] A typical zinc ISE consists of a membrane that selectively interacts with zinc ions. This membrane is often a PVC matrix containing a specific ionophore (a neutral carrier or a liquid ion-exchanger) that has a high affinity for zinc ions.[9]
When the electrode is in contact with a sample solution, the ionophore in the membrane selectively binds to the zinc ions. This creates a potential difference across the membrane that is logarithmically proportional to the activity of zinc ions in the sample, as described by the Nernst equation. This potential is measured against a reference electrode.[10][11] The selectivity of the electrode is primarily determined by the chemical structure of the ionophore.
Performance Comparison
The following tables summarize the performance characteristics of thiazole-based electrochemical sensors (where data is available), Anodic Stripping Voltammetry, and Ion-Selective Electrodes for zinc detection.
Table 1: Performance Comparison of Electrochemical Zinc Sensing Methods
| Parameter | Thiazole-Based Sensors (Voltammetric/Potentiometric) | Anodic Stripping Voltammetry (ASV) | Ion-Selective Electrodes (ISEs) |
| Detection Limit | Varies widely, can reach nM levels | Typically low nM to pM (µg/L to ng/L)[12] | µM to high nM (mg/L to µg/L)[13] |
| Linear Range | Typically spans 2-4 orders of magnitude | Wide, often from µg/L to mg/L[12] | Several orders of magnitude (e.g., 10⁻⁶ to 10⁻¹ M)[9] |
| Response Time | Seconds to a few minutes | Minutes (due to deposition step)[6] | Seconds to a few minutes[13] |
| Selectivity | Dependent on the specific thiazole ligand | Good, but susceptible to intermetallic interference (e.g., from Cu)[7] | Good, determined by the ionophore[9] |
| Instrumentation | Potentiostat/Galvanostat or Ion Meter | Voltammetric Analyzer | Ion Meter or high-impedance voltmeter |
| Key Advantages | Potential for high selectivity through ligand design, simple instrumentation | Extremely high sensitivity, suitable for trace analysis | Direct measurement of ion activity, simple to operate |
| Key Disadvantages | Electrochemical mechanism not fully established for many compounds | Deposition step can be time-consuming, mercury electrodes pose environmental concerns | Higher detection limits than ASV, sensitive to interfering ions |
Table 2: Reported Performance Data for Selected Zinc Electrochemical Sensors
| Sensor Type/Method | Electrode/Ionophore | Detection Limit | Linear Range | Reference |
| Anodic Stripping Voltammetry | Mercury Film Electrode | 0.15 µg/L | Up to ~300 µg/L | [12] |
| Anodic Stripping Voltammetry | Bismuth Film Electrode | Not specified | 5 µM to 50 µM | [14] |
| Anodic Stripping Voltammetry | [Ru(NH₃)₆]³⁺/Nafion® Modified Electrode | Not specified | 100 ppm to 300 ppm | [15] |
| Ion-Selective Electrode | Chelating pseudo-liquid membrane | 5.6 x 10⁻⁶ mol/dm³ | Not specified | [13] |
| Ion-Selective Electrode | 2,2,2-cryptand in PVC membrane | Not specified | 0.0315 mM to 0.1 M | [9] |
| Thiazole-Based Sensor (Voltammetric) | Dicarboxyl-Calix[13]arene modified Au | 1.5 mg/L | 2.85–6.65 mg/L | [4] |
Experimental Protocols
Protocol for Differential Pulse Anodic Stripping Voltammetry (DPASV) of Zinc
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.[4]
-
Electrode Preparation:
-
If using a glassy carbon electrode, polish it with alumina slurry, sonicate in deionized water, and dry.
-
For a mercury film electrode, the film can be prepared in-situ by adding a small concentration of Hg²⁺ to the sample solution or ex-situ by electroplating from a separate solution.[12]
-
-
Cell Assembly:
-
Assemble a three-electrode cell with the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Add the sample solution and a supporting electrolyte (e.g., acetate buffer, pH 4.5-5.5).
-
Deoxygenate the solution by purging with nitrogen gas for 5-10 minutes.
-
-
Deposition Step:
-
Apply a deposition potential of around -1.2 V to -1.4 V (vs. Ag/AgCl) while stirring the solution.
-
The deposition time can range from 30 seconds to several minutes, depending on the expected zinc concentration (longer times for lower concentrations).
-
-
Equilibration Step:
-
Stop stirring and allow the solution to become quiescent for about 30 seconds.
-
-
Stripping Step:
-
Scan the potential from the deposition potential towards a more positive potential (e.g., -0.2 V) using a differential pulse waveform.
-
Typical DPV parameters: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 10-20 mV/s.[13]
-
Record the resulting voltammogram. The zinc stripping peak should appear around -1.0 V to -1.1 V (vs. Ag/AgCl).
-
-
Quantification:
-
The concentration of zinc can be determined using a calibration curve or the standard addition method.
-
Protocol for Zinc Measurement with an Ion-Selective Electrode
This is a general procedure for direct potentiometry with an ISE.[10][16][17]
-
Electrode Conditioning:
-
Condition the zinc ISE by soaking it in a dilute zinc standard solution (e.g., 10⁻³ M) for the time recommended by the manufacturer.
-
-
Calibration:
-
Prepare a series of zinc standard solutions of known concentrations.
-
To each standard, add an Ionic Strength Adjuster (ISA) solution to maintain a constant ionic strength and pH.
-
Immerse the zinc ISE and a reference electrode in each standard solution, starting from the lowest concentration.
-
Record the stable potential reading for each standard.
-
Plot the potential (in mV) versus the logarithm of the zinc concentration to create a calibration curve.
-
-
Sample Measurement:
-
Take a known volume of the sample and add the same proportion of ISA as used for the standards.
-
Immerse the electrodes in the sample and record the stable potential reading.
-
Determine the zinc concentration in the sample by interpolating the measured potential on the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflows for the discussed electrochemical techniques.
References
- 1. Synthesis and structure of a nitrogen/sulfur-ligated zinc hydroxide complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wsteinmetz.sites.pomona.edu [wsteinmetz.sites.pomona.edu]
- 7. Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Ion-Selective Electrode Testing Services [tricliniclabs.com]
- 11. horiba.com [horiba.com]
- 12. metrohm.com [metrohm.com]
- 13. electrochemistrystore.com [electrochemistrystore.com]
- 14. researchgate.net [researchgate.net]
- 15. scienggj.org [scienggj.org]
- 16. fishersci.fr [fishersci.fr]
- 17. mt.com [mt.com]
A Comparative Guide to the Photostability of Zinc Thiazole-Based Dyes for Researchers
For researchers, scientists, and professionals in drug development, the selection of fluorescent dyes with high photostability is critical for reliable and reproducible experimental outcomes. This guide provides an objective comparison of the photostability of zinc thiazole-based dyes against other common fluorescent probes, supported by experimental data and detailed protocols.
Zinc thiazole-based dyes, such as Thiazole Orange and its derivatives, are widely used as fluorescent probes, particularly for nucleic acid detection and cellular imaging. Their fluorescence is often enhanced upon binding to their target, a property known as fluorogenicity. However, a key performance characteristic that dictates their utility in applications requiring prolonged or repeated light exposure, such as time-lapse microscopy and high-throughput screening, is their photostability—the ability to resist photochemical degradation. This guide benchmarks the photostability of this class of dyes against popular alternatives like cyanine, rhodamine, and BODIPY dyes.
Comparative Photostability Data
The following tables summarize the photostability of various fluorescent dyes. It is important to note that the experimental conditions under which these data were collected can vary, which may influence the results. Therefore, direct comparisons should be made with caution, and the provided experimental context should be considered.
| Dye Class | Specific Dye | Photostability Metric | Experimental Conditions | Reference |
| Zinc Thiazole-Based | Thiazole Orange (TO) | Moderate | In the presence of DNA (10 μM dye, 2.5 μm DNA, 10 mm NaPi buffer, 250 mm NaCl, 5 % EtOH) | [1] |
| Zinc Thiazole-Based | α-CN-Thiazole Orange (α-CN-TO) | High (significantly more photostable than TO) | When bound to a specific protein fluoromodule | [2] |
| Cyanine | Dye 1 (cyanine-styryl) | High | In the presence of DNA (10 μm dye, 2.5 μm DNA, 10 mm NaPi buffer, 250 mm NaCl, 5 % EtOH) | [1] |
| Cyanine | Dye 2 (cyanine-styryl) | High | In the presence of DNA (10 μm dye, 2.5 μm DNA, 10 mm NaPi buffer, 250 mm NaCl, 5 % EtOH) | [1] |
| Cyanine | Cy5 | Moderate (can be enhanced with additives) | Can be improved by conjugation with cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), or Trolox | |
| Rhodamine | Rhodamine 6G | Moderate | Photobleaching quantum yield of 1.2 x 10⁻⁶ in water | [3] |
| Rhodamine | Tetramethylrhodamine (TMR) | Moderate | Photobleaching quantum yield of 3.3 x 10⁻⁷ in water | [3] |
| BODIPY | BODIPY Dyes | Generally High | More photostable than fluorescein dyes under similar conditions | [4] |
| Fluorescein | Fluorescein Isothiocyanate (FITC) | Low | Less photostable than Alexa Fluor 568 | [5] |
| Alexa Fluor | Alexa Fluor 568 | High | More photostable than FITC | [5] |
Table 1: Relative Photostability of Selected Fluorescent Dyes.
| Dye | Typical Lifetime before Photobleaching | Notes |
| Green Fluorescent Protein (GFP) | 0.1–1.0 seconds (10⁴–10⁵ photons) | A commonly used biological fluorescent marker, but generally less photostable than many synthetic dyes.[6] |
| Typical Organic Dye | 1–10 seconds (10⁵–10⁶ photons) | This is a broad category, and photostability varies significantly.[6] |
| CdSe/ZnS Quantum Dot | > 1,000 seconds (10⁸ photons) | Quantum dots are known for their exceptional photostability.[6] |
Table 2: General Photobleaching Lifetimes of Different Fluorophore Classes.
Experimental Protocols for Photostability Assessment
A standardized method for comparing the photostability of fluorescent dyes is crucial for objective evaluation. A common and effective approach involves monitoring the decay of fluorescence intensity over time under continuous illumination using a fluorescence microscope.
Protocol: Photostability Measurement by Fluorescence Microscopy
1. Sample Preparation:
-
Prepare solutions of the dyes to be tested at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
If the dye's fluorescence is dependent on binding to a substrate (e.g., Thiazole Orange and DNA), ensure the substrate is present in saturating concentrations.
-
Mount a small volume of the dye solution on a microscope slide and cover with a coverslip. To minimize evaporation, seal the edges of the coverslip with nail polish or a suitable sealant.
2. Microscope Setup:
-
Use a confocal or widefield fluorescence microscope equipped with a suitable light source (e.g., laser or mercury lamp) and filter sets for the excitation and emission wavelengths of the dyes being tested.
-
Use a high numerical aperture objective lens (e.g., 60x or 100x oil immersion) to ensure high-intensity illumination.
-
Set the illumination intensity to a constant and reproducible level. It is advisable to use a power meter to measure and record the light intensity at the objective.
-
The detector gain and offset should be set to avoid saturation while providing a good signal-to-noise ratio.
3. Image Acquisition and Photobleaching:
-
Focus on the sample and acquire an initial image (t=0) with the chosen settings.
-
Continuously illuminate a defined region of interest (ROI) with the excitation light.
-
Acquire a time-lapse series of images of the illuminated region at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 10 minutes) or until the fluorescence intensity has decreased significantly.
4. Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The resulting photobleaching curve can be fitted to an exponential decay function to determine the photobleaching rate constant or the half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing dye photostability.
Caption: A flowchart of the experimental procedure for benchmarking dye photostability.
Logical Relationships in Photostability
The photostability of a fluorescent dye is influenced by a variety of factors. Understanding these relationships is key to selecting the appropriate dye and optimizing imaging conditions.
Caption: Key factors that determine the photostability of a fluorescent dye.
References
- 1. researchgate.net [researchgate.net]
- 2. Twisted Cyanines: A Non-Planar Fluorogenic Dye with Superior Photostability and its Use in a Protein-Based Fluoromodule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
comparative analysis of zinc thiazole and zinc thiadiazole complexes
A Comparative Analysis of Zinc Thiazole and Zinc Thiadiazole Complexes: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, zinc complexes of heterocyclic compounds have garnered significant attention due to their diverse therapeutic potential. Among these, thiazole and thiadiazole moieties, five-membered aromatic rings containing sulfur and nitrogen atoms, serve as versatile ligands for zinc(II) ions. This guide provides a , focusing on their synthesis, structural features, and biological activities, supported by experimental data from various studies. This objective comparison aims to assist researchers, scientists, and drug development professionals in understanding the nuances and potential applications of these two classes of zinc complexes.
Physicochemical Properties: A Comparative Overview
While direct comparative studies are limited, a compilation of data from various sources allows for an indirect comparison of the physicochemical properties of zinc thiazole and zinc thiadiazole complexes. The coordination chemistry of both ligand types with zinc(II) is a key determinant of their stability and reactivity.
Zinc Thiazole Complexes:
In zinc thiazole complexes, the zinc(II) ion typically coordinates with the nitrogen atom of the thiazole ring and other donor atoms from the ligand side chains. For instance, in hydrazone-based thiazole ligands, coordination can occur through the thiazole nitrogen, imine nitrogen, and a sulfur or oxygen atom, forming stable chelate rings.[1][2] The geometry of these complexes can vary, with tetrahedral and octahedral arrangements being common.[2]
Zinc Thiadiazole Complexes:
Similarly, zinc thiadiazole complexes feature coordination between the zinc(II) ion and the nitrogen atoms of the thiadiazole ring.[3][4] In many reported structures, the zinc atom is tetrahedrally coordinated by two nitrogen atoms from the thiadiazole ligands and two chloride atoms.[3][4] The specific substitution on the thiadiazole ring influences the coordination mode and the overall structure of the complex.[5][6] Thiadiazole-derived Schiff bases are noted for their versatility as ligands due to multiple potential donor atoms and π-delocalization, which allows for various coordination modes.[7]
The following table summarizes some key physicochemical properties gathered from the literature. It is important to note that these values are from different studies and not from a direct head-to-head comparison.
| Property | Zinc Thiazole Complexes | Zinc Thiadiazole Complexes |
| Typical Coordination Geometry | Tetrahedral, Octahedral | Tetrahedral[3][4] |
| Common Donor Atoms | Thiazole-N, Imine-N, Thiolate-S[1] | Thiadiazole-N, Amine-N[3][4] |
| Ligand to Metal Ratio | 1:1, 2:1[2] | 1:1, 2:1[5][6] |
| Solubility | Generally soluble in organic solvents like DMSO and DMF | Soluble in DMSO:H2O mixtures[3] |
Biological Activities: A Tale of Two Scaffolds
Both zinc thiazole and zinc thiadiazole complexes exhibit a wide range of biological activities. The nature of the heterocyclic ring, coupled with the presence of the zinc ion, often leads to enhanced biological potency compared to the free ligands.
Antimicrobial Activity
Both classes of complexes have demonstrated promising antibacterial and antifungal properties. The chelation of the zinc ion to the thiazole or thiadiazole ligand is often reported to enhance the antimicrobial efficacy.[8][9][10]
Zinc Thiazole Complexes: Studies have shown that zinc(II) complexes with pyridine thiazole derivatives exhibit significant antimicrobial activity.[10]
Zinc Thiadiazole Complexes: Several reports highlight the antibacterial potential of zinc thiadiazole complexes. For example, complexes derived from 2-amino-1,3,4-thiadiazole have been screened against various bacterial strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[8][9] In some cases, these complexes show a synergistic antibacterial effect when used in combination with commercial antibiotics like kanamycin.[5][6][11] It has been observed that metallation increases the antimicrobial activity of the thiadiazole ligands.[7]
The following table presents a summary of the antimicrobial activity data from selected studies.
| Organism | Zinc Thiazole Complex (Activity) | Zinc Thiadiazole Complex (Activity) |
| Staphylococcus aureus | Active | MIC: 0.5 mg/mL[5] |
| Escherichia coli | Active[10] | Moderately Active[9] |
| Pseudomonas aeruginosa | Active[10] | Unaffected in one study[5] |
MIC: Minimum Inhibitory Concentration
Other Biological Activities
Beyond their antimicrobial effects, these zinc complexes have been explored for other therapeutic applications.
Zinc Thiazole Complexes: Research has indicated the potential of zinc thiazole complexes as anticancer agents.[10]
Zinc Thiadiazole Complexes: These complexes have shown notable urease inhibitory activity, which is relevant for the treatment of infections caused by urease-producing bacteria.[3][4] For instance, zinc(II) complexes derived from 2-amino-1,3,4-thiadiazole derivatives exhibited better urease inhibition than the free ligands.[3] Additionally, some thiadiazole derivatives and their zinc complexes have demonstrated antioxidant activity.[5][6][11]
| Biological Activity | Zinc Thiazole Complexes | Zinc Thiadiazole Complexes |
| Anticancer | Reported activity[10] | - |
| Urease Inhibition | - | Inhibition rates of 14.31% and 17.8% at 100 µg/mL[3] |
| Antioxidant | - | IC50 of 0.13 mM for a derivative[5][6][11] |
IC50: The half maximal inhibitory concentration
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of these zinc complexes, as described in the literature.
Synthesis of Zinc Thiazole Complexes
A general procedure for the synthesis of zinc(II) complexes with pyridine thiazole derivatives involves the reaction of the ligand with a zinc salt in a suitable solvent.[10]
-
Ligand Synthesis: The pyridine thiazole ligand is first synthesized through a cyclization reaction between an α-haloketone and a thioamide.[10]
-
Complexation: The synthesized ligand is dissolved in a solvent such as methanol. An equimolar amount of a zinc(II) salt (e.g., ZnCl₂) dissolved in the same solvent is then added dropwise to the ligand solution.
-
Reaction and Isolation: The reaction mixture is stirred at room temperature for a specified period. The resulting precipitate (the zinc complex) is then collected by filtration, washed with the solvent, and dried.
Synthesis of Zinc Thiadiazole Complexes
The synthesis of zinc(II) complexes with 2-amino-1,3,4-thiadiazole derivatives follows a similar protocol.[3]
-
Ligand Synthesis: The 2-amino-1,3,4-thiadiazole derivative is prepared from the corresponding phenylacetic acid derivative.[3]
-
Complexation: The ligand is dissolved in a suitable solvent like methanol. A solution of zinc chloride (ZnCl₂) in the same solvent is added to the ligand solution.
-
Reaction and Crystallization: The mixture is stirred, and the resulting solution is allowed to stand at room temperature. Crystals of the zinc complex form over time, which are then collected.
Antibacterial Activity Assay (Microplate Reader Method)
The in vitro antimicrobial activity of the complexes can be screened using a microplate reader method.[10]
-
Preparation of Bacterial Suspension: Bacterial strains are cultured in a suitable broth medium to a specific optical density.
-
Preparation of Test Compounds: The zinc complexes and free ligands are dissolved in a solvent like DMSO to prepare stock solutions.
-
Assay: In a 96-well microplate, the bacterial suspension is mixed with serial dilutions of the test compounds.
-
Incubation and Measurement: The microplate is incubated at 37°C for 24 hours. The optical density is then measured using a microplate reader to determine bacterial growth inhibition.
Urease Inhibition Assay
The urease inhibitory activity of the zinc thiadiazole complexes can be evaluated as follows:[3]
-
Enzyme and Substrate Preparation: A solution of Jack bean urease and a urea solution are prepared in a buffer.
-
Inhibition Assay: The test compound (dissolved in a DMSO:H₂O mixture) is pre-incubated with the urease solution.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the urea solution.
-
Measurement: The amount of ammonia produced is determined spectrophotometrically by measuring the absorbance at a specific wavelength. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis of zinc complexes.
Caption: Experimental workflow for biological activity screening.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]
- 6. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Antibacterial Co(II), Cu(II), Ni(II) and Zn(II) complexes of thiadiazole derived furanyl, thiophenyl and pyrrolyl Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Co(II), Cu(II), Ni(II) and Zn(II) Complexes of Thiadiazoles Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validating Theoretical Models of Zinc Thiazole Electronic Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of theoretical and experimental data on the electronic properties of zinc thiazole complexes. It aims to validate theoretical models by juxtaposing them with empirical evidence, offering a framework for the rational design of novel therapeutic agents.
The electronic properties of zinc thiazole complexes are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and antitumor effects.[1][2] Accurate theoretical models of these properties are crucial for predicting their behavior and designing new compounds with enhanced efficacy. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as powerful tools for modeling the electronic structure and spectra of these complexes.[3][4] This guide compares the results of these theoretical approaches with experimental data obtained from UV-Vis spectroscopy and cyclic voltammetry.
Comparison of Theoretical and Experimental Data
The validation of a theoretical model hinges on its ability to reproduce experimental observations. Below is a summary of reported theoretical predictions and experimental findings for the electronic properties of representative zinc thiazole complexes.
| Complex | Method | Property | Calculated Value | Experimental Value | Reference |
| Porphyrin–Zinc–Thiazole | DFT/B3LYP | Average static electric polarizability | ~3.5-3.7 a.u. (depending on basis set) | (Reference values used for comparison) | [5] |
| Bis(2-(2-hydroxyphenyl)benzothiazolate)zinc ([Zn(BTZ)₂]₂) | DFT | Electronic structure analysis | Localization of orbitals and "tetrads" distribution | (Qualitative agreement with electroluminescent properties) | [6] |
| Zn(II) complex with (E)-N'-(thiazol-2-ylmethylene)acetohydrazide derivative | TD-DFT/B3LYP | Electronic transitions | (Calculations performed to understand electronic structure) | (Experimental data on structure and bioactivity provided) | [4] |
| Zn(II) hydrazone complexes | DFT/B3LYP | HOMO-LUMO gap | (Calculated to assess reactivity) | (Catalytic activity experimentally determined) | [3] |
Note: A direct quantitative comparison of properties like absorption maxima or redox potentials for the exact same zinc thiazole complex across theoretical and experimental papers was not consistently available in the surveyed literature. The table presents the types of comparisons being made.
Experimental and Theoretical Methodologies
The accurate prediction and validation of the electronic properties of zinc thiazole complexes rely on rigorous experimental and computational protocols.
Experimental Protocols
UV-Vis Spectroscopy
This technique is fundamental for probing the electronic transitions within a molecule.[7]
-
Sample Preparation: Solutions of the zinc thiazole complex of known concentration are prepared in a suitable solvent (e.g., DMF, DMSO, methanol).[8]
-
Instrumentation: A double beam UV-Vis spectrophotometer is used.
-
Measurement: The absorbance of the sample is measured over a specific wavelength range (e.g., 200-800 nm). A reference cuvette containing only the solvent is used to zero the spectrophotometer.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Cyclic Voltammetry (CV)
CV is employed to investigate the redox properties of the complexes, providing information on oxidation and reduction potentials.
-
Electrolyte Solution Preparation: A supporting electrolyte (e.g., tetrabutylammonium perchlorate) is dissolved in an appropriate solvent (e.g., acetonitrile, DMF) to create the electrolyte solution.
-
Working Electrode Preparation: A glassy carbon electrode is typically used as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
Measurement: The zinc thiazole complex is dissolved in the electrolyte solution. The potential of the working electrode is swept linearly with time between two set potential limits, and the resulting current is measured.
-
Data Analysis: The resulting voltammogram is analyzed to determine the anodic and cathodic peak potentials, which provide information about the redox processes of the complex.
Theoretical Protocols
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3]
-
Geometry Optimization: The molecular structure of the zinc thiazole complex is optimized to find its lowest energy conformation. The B3LYP functional is commonly used for this purpose.
-
Basis Set Selection: A suitable basis set is chosen to describe the atomic orbitals. For metal complexes, a combination of basis sets is often employed, such as LANL2DZ for the zinc ion and a Pople-style basis set (e.g., 6-311G**) for other atoms.[4]
-
Property Calculation: Once the geometry is optimized, various electronic properties such as HOMO-LUMO energies, molecular orbital distributions, and Mulliken charges can be calculated.
Time-Dependent Density Functional Theory (TD-DFT) Calculations
TD-DFT is an extension of DFT used to predict excited state properties, such as UV-Vis absorption spectra.[4]
-
Excited State Calculation: Starting from the optimized ground-state geometry, the energies and oscillator strengths of electronic transitions to various excited states are calculated.
-
Spectrum Simulation: The calculated transition energies and oscillator strengths are used to simulate the UV-Vis absorption spectrum. The solvent effects can be included using models like the Polarizable Continuum Model (PCM).[4]
Visualization of the Validation Workflow
The process of validating a theoretical model with experimental data can be visualized as a logical workflow.
Conclusion
The validation of theoretical models for the electronic properties of zinc thiazole complexes through comparison with experimental data is a critical step in their application for drug design and materials science. While DFT and TD-DFT methods show promise in predicting the behavior of these complexes, a continued effort to generate comprehensive and directly comparable datasets will further enhance the predictive power of these computational tools. This integrated approach of theoretical modeling and experimental validation provides a robust framework for the development of novel and effective zinc-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, molecular docking studies, and theoretical calculations of novel Ni (II), Cu (II), and Zn (II) complexes based on benzothiazole derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical Investigation of Electric Polarizability in Porphyrin–Zinc and Porphyrin–Zinc–Thiazole Complexes Using Small Property-Oriented Basis Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Solvothermal and Mechanochemical Synthesis of Zinc-Thiazole Complexes
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Solvothermal vs. Mechanochemical Synthesis
| Parameter | Solvothermal Synthesis | Mechanochemical Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours |
| Solvent Usage | High (often toxic solvents like DMF) | Low to None (Liquid-Assisted Grinding) |
| Energy Consumption | High (prolonged heating) | Low (short bursts of mechanical energy) |
| Product Crystallinity | Typically high, well-defined crystals | Often microcrystalline or amorphous powders |
| Yield | Variable, often moderate to high | Generally high to quantitative |
| Particle Size | Controllable, from nano- to micro-scale | Typically nano- to micro-scale, can be less uniform |
| Scalability | Can be challenging | More readily scalable |
| Environmental Impact | Higher due to solvent waste and energy use | Lower, considered a "green" chemistry approach |
Experimental Protocols: Representative Methodologies
The following protocols are representative for the synthesis of a simple zinc-thiazole complex, such as bis(2-aminothiazole)zinc(II) chloride, based on established procedures for analogous zinc-azole compounds.
Solvothermal Synthesis Protocol
This method involves the reaction of a zinc salt and a thiazole-based ligand in a solvent under elevated temperature and pressure in a sealed vessel.
Reactants:
-
Zinc chloride (ZnCl₂)
-
2-Aminothiazole
-
Solvent: N,N-Dimethylformamide (DMF) or Ethanol
Procedure:
-
In a Teflon-lined stainless-steel autoclave, dissolve zinc chloride (1 mmol) in 10 mL of DMF.
-
To this solution, add a solution of 2-aminothiazole (2 mmol) in 10 mL of DMF.
-
Seal the autoclave and heat it in an oven at 120-150°C for 24-72 hours.
-
After cooling to room temperature, the resulting crystalline product is collected by filtration.
-
The product is then washed with fresh solvent and dried under vacuum.
Mechanochemical Synthesis Protocol
This solid-state method utilizes mechanical energy, typically through ball milling, to drive the reaction between the reactants.
Reactants:
-
Zinc chloride (ZnCl₂)
-
2-Aminothiazole
-
Grinding auxiliary (optional): a few drops of a liquid like ethanol (Liquid-Assisted Grinding - LAG)
Procedure:
-
Place zinc chloride (1 mmol) and 2-aminothiazole (2 mmol) in a stainless-steel milling jar.
-
If using LAG, add a few drops (e.g., 50-100 µL) of ethanol.
-
The jar is then placed in a planetary ball mill and milled at a specified frequency (e.g., 20-30 Hz) for 30-60 minutes.
-
The resulting powder is then collected from the jar.
-
The product can be washed with a non-coordinating solvent to remove any unreacted starting materials and then dried.
Visualizing the Synthesis Workflows
To further elucidate the distinct processes of solvothermal and mechanochemical synthesis, the following diagrams illustrate the typical experimental workflows.
A Comparative Guide to Analytical Techniques for Zinc Thiazole Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical techniques for the characterization of zinc thiazole, a compound of interest in pharmaceutical and agricultural research. The following sections detail the experimental protocols and comparative performance data for a range of analytical methods, offering insights into their suitability for various research and quality control applications.
Quantitative Performance Data
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or routine quantification. The following tables summarize the key performance parameters of various techniques applicable to the characterization of zinc thiazole and related zinc complexes.
Table 1: Chromatographic and Spectroscopic Methods
| Analytical Technique | Analyte | Linearity Range | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-MS/MS | Zinc Thiazole | 0.001 - 1 mg/L | 0.02 mg/kg | 75% - 90% | 1% - 5% | [1] |
| UV-Vis Spectrophotometry | Zn(II)-Clonidine Complex | - | 0.003 µg/mL | 100.8% | - | [2] |
| UV-Vis Spectrophotometry | Zn(II)-Bupropion Complex | 1.40 - 6.91 µg/mL | 1.38 µg/mL | 95.0% | - | [3] |
| UV-Vis Spectrophotometry | Zinc | 0.2 - 1.0 mg/L | 0.0473 mg/L | Not specified | < 3.0% | [4] |
| UV-Vis Spectrophotometry | Zinc | 0.5 - 1.5 µg/mL | - | 98.29% - 100.55% | 1.57% - 1.77% | |
| Flame Atomic Absorption Spectrometry (FAAS) | Zinc | 0.2 - 1.0 mg/L | 0.0473 mg/L | Not specified | < 3.0% (repeatability) | [4] |
Table 2: Electrochemical Methods
| Analytical Technique | Analyte | Linearity Range | Limit of Detection (LOD) | Precision (%RSD) | Reference |
| Differential Pulse Voltammetry (DPV) | Zinc | 1 - 20 ppm | - | 2.98% - 11.5% | [5][6] |
| Differential Pulse Voltammetry (DPV) | Zn(II) | 1.0 - 62.5 µmol/L | 5 ng/mL | - | [7] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline the methodologies for the key analytical techniques discussed in this guide.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is highly sensitive and specific for the quantification of zinc thiazole, particularly in complex matrices.
Sample Preparation: Zinc thiazole is known to decompose into 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) under alkaline conditions. Therefore, a derivatization approach is often employed. The sample is treated with an alkaline solution to facilitate the conversion to AMT, which is then extracted with an acidic acetonitrile solution (pH = 3).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol and water containing a small percentage of formic acid is common.
-
Flow Rate: Approximately 0.3 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (AMT) to specific product ions.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a widely accessible technique for the quantification of zinc complexes.
Methodology:
-
Solvent Selection: A suitable solvent in which the zinc thiazole complex is stable and exhibits a distinct absorption maximum is chosen. Dimethyl sulfoxide (DMSO) has been shown to be a suitable solvent for zinc thiazole.
-
Wavelength of Maximum Absorbance (λmax): The UV-Vis spectrum of a standard solution of the zinc thiazole complex is recorded to determine the λmax. For many zinc complexes, this falls within the 200-400 nm range.
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
X-Ray Diffraction (XRD)
XRD is a powerful technique for determining the crystal structure and phase purity of solid materials like zinc thiazole.
Methodology:
-
Sample Preparation: A fine powder of the crystalline zinc thiazole is required.
-
Instrumentation: A powder X-ray diffractometer with a copper (Cu) Kα radiation source is commonly used.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10-80°) with a specific step size and scan speed.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database. The crystallite size and lattice strain can also be determined from the peak broadening.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition of zinc thiazole.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA or DSC pan.
-
Instrumentation: A simultaneous TGA/DSC instrument is used.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve shows the mass loss as a function of temperature, indicating decomposition temperatures. The DSC curve shows the heat flow, indicating thermal events such as melting, crystallization, and decomposition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the zinc thiazole molecule and to confirm the coordination of the thiazole ligand to the zinc ion.
Methodology:
-
Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated to specific molecular vibrations, providing information about the chemical structure. Shifts in the vibrational frequencies of the thiazole ring upon complexation with zinc can confirm coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and environment of the atoms within the zinc thiazole molecule.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to elucidate the molecular structure.
Electrochemical Methods (Cyclic Voltammetry)
Cyclic voltammetry (CV) can be used to study the redox properties of the zinc thiazole complex.
Methodology:
-
Electrolyte Solution: A solution of the zinc thiazole complex in a suitable solvent containing a supporting electrolyte is prepared.
-
Electrochemical Cell: A three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) is used.
-
Data Acquisition: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.
-
Data Analysis: The resulting voltammogram provides information about the oxidation and reduction potentials of the complex.
Visualizing the Analytical Workflow
The characterization of a new coordination compound like zinc thiazole typically follows a logical progression of analytical techniques to build a comprehensive understanding of its properties.
Caption: Workflow for the characterization of zinc thiazole.
This workflow diagram illustrates a systematic approach to characterizing zinc thiazole, starting from its synthesis and purification, followed by a comprehensive analysis of its structural and physicochemical properties, and concluding with quantitative analysis for purity and concentration determination. Each stage employs specific analytical techniques to provide a complete profile of the compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. ijpras.com [ijpras.com]
- 3. ijpras.com [ijpras.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of electrochemical determination of zinc in selected pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved Electrochemical Detection of Zinc Ions Using Electrode Modified with Electrochemically Reduced Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of zinc thiazole in comparison to other MOFs
A comparative analysis of Zinc-Thiazole based Metal-Organic Frameworks (MOFs) reveals their burgeoning potential across diverse scientific and biomedical fields. These materials are increasingly recognized for their unique structural and functional properties, which often rival or exceed those of more established MOFs. This guide provides a detailed performance evaluation of zinc-thiazole MOFs in comparison to other notable MOFs, supported by experimental data, methodologies, and visual process diagrams.
Performance Comparison in Key Applications
Zinc-thiazole MOFs have demonstrated significant promise in catalysis, adsorption, and sensing applications. A summary of their performance metrics in comparison to other well-known MOFs is presented below.
Catalysis
In the realm of catalysis, zinc-thiazole MOFs have been noted for their photocatalytic activity. For instance, a pillared-layer Zn-MOF, MOF-LS10, constructed with a thiazolo[5,4-d]thiazole (TZTZ) derivative, has shown excellent performance in both CO2 cycloaddition and benzylamine coupling reactions under mild conditions.[1] The photoactive TZTZ unit is crucial for the material's catalytic efficacy.[1]
| MOF | Reaction | Catalyst Loading | Temperature (°C) | Time (h) | Conversion/Yield (%) | Ref. |
| MOF-LS10 (Zn-Thiazole) | CO2 cycloaddition with epichlorohydrin | 0.5 mol% | 60 | 12 | 98 (Yield) | [1] |
| MOF-LS12 (Zn-based, no thiazole) | CO2 cycloaddition with epichlorohydrin | 0.5 mol% | 60 | 12 | 89 (Yield) | [1] |
| UiO-66 (Zr-based) | CO2 cycloaddition with styrene oxide | 1.5 mol% | 120 | 24 | 96 (Yield) | N/A |
| ZIF-8 (Zn-based) | Knoevenagel condensation | 1.0 mol% | 25 | 0.5 | >99 (Yield) | N/A |
Adsorption
The adsorption capabilities of zinc-thiazole MOFs are particularly notable for the removal of environmental pollutants. A Zr(IV) mixed-linker MOF functionalized with thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid (H2TTZ@PCN-700) exhibited a high adsorption capacity for diclofenac sodium from water, driven by strong host-guest interactions and a hierarchical pore structure.[2] Another Zn-MOF, IUST-2, demonstrated rapid and efficient removal of heavy metal ions like Pb(II) and Hg(II) from aqueous solutions.[3][4]
| MOF | Adsorbate | Adsorption Capacity (mg/g) | Time | Conditions | Ref. |
| H2TTZ@PCN-700 (Zr-Thiazole) | Diclofenac Sodium | 263.2 | 24 h | Water | [2] |
| IUST-2 (Zn-Thiazole) | Pb(II) | 416 | < 3 min | pH 6 | [3][4] |
| IUST-2 (Zn-Thiazole) | Hg(II) | 370 | < 3 min | pH 6 | [3][4] |
| MIL-101(Cr) | Methylene Blue | ~300 | 2 h | Aqueous solution | N/A |
| Activated Carbon | Phenol | ~150 | 24 h | Aqueous solution | N/A |
Sensing
The unique photoelectrochemical properties of thiazole-containing ligands make them excellent candidates for sensing applications.[2] A 2D Zn-MOF based on a thiazolothiazole-extended viologen tetracarboxylic acid ligand showed superior sensitivity and recyclability for the detection of CrO4(2-) and Cr2O7(2-) anions in water.[2]
| MOF | Analyte | Detection Limit (μM) | Quenching Constant (Ksv) (M⁻¹) | Ref. |
| {[Zn(TTVTC)]·4H2O}n (Zn-Thiazole) | CrO4(2-) | 0.31 | - | [2] |
| {[Zn(TTVTC)]·4H2O}n (Zn-Thiazole) | Cr2O7(2-) | 0.41 | - | [2] |
| ZJU-1 (Zn-based) | Nitrobenzene | 2.8 | 1.2 x 10⁴ | N/A |
| LUMOF-1 (Luminescent MOF) | Acetone | ~20 ppm | - | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of MOFs. Below are representative protocols for the synthesis of a zinc-thiazole MOF and its characterization.
Synthesis of IUST-2: A Zinc-Thiazole MOF
A solvothermal method is employed for the synthesis of the [Zn2(DPTTZ)(OBA)2] (IUST-2) MOF.[3]
-
Reactants :
-
2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ) ligand
-
4,4'-oxybis(benzoic acid) (OBA) ligand
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
-
Procedure :
-
Dissolve the DPTTZ and OBA ligands in a suitable solvent mixture, such as N,N-dimethylformamide (DMF) and ethanol.
-
Add an aqueous solution of zinc nitrate to the ligand solution.
-
Seal the mixture in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).
-
Allow the autoclave to cool to room temperature.
-
Collect the resulting crystals by filtration, wash with DMF and ethanol, and dry under vacuum.
-
Characterization Techniques
A suite of analytical techniques is used to characterize the synthesized MOFs.[3]
-
Powder X-ray Diffraction (PXRD) : To confirm the crystalline structure and phase purity of the MOF.
-
Fourier-Transform Infrared Spectroscopy (FTIR) : To identify the functional groups present in the structure and confirm the coordination of the ligands to the metal centers.
-
Thermogravimetric Analysis (TGA) : To evaluate the thermal stability of the MOF.
-
Brunauer-Emmett-Teller (BET) Analysis : To determine the specific surface area and pore size distribution.
-
Scanning Electron Microscopy (SEM) : To observe the morphology and particle size of the MOF crystals.
Visualizing Methodologies and Pathways
Diagrams created using Graphviz (DOT language) help to visualize complex workflows and mechanisms.
Caption: Workflow for the solvothermal synthesis of a zinc-thiazole MOF.
Caption: Mechanism of photocatalytic degradation of organic pollutants.
Caption: Cellular uptake and pH-responsive drug release from a MOF carrier.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiazolothiazole based functional metal–organic frameworks - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00169B [pubs.rsc.org]
- 3. Novel Zn metal-organic framework with the thiazole sites for fast and efficient removal of heavy metal ions from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
